B1580046 L-LEUCINE (13C6; 15N)

L-LEUCINE (13C6; 15N)

Cat. No.: B1580046
M. Wt: 138.12
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-LEUCINE (13C6; 15N) is a useful research compound. Molecular weight is 138.12. The purity is usually 98%.
BenchChem offers high-quality L-LEUCINE (13C6; 15N) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-LEUCINE (13C6; 15N) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Weight

138.12

Purity

98%

Origin of Product

United States

Foundational & Exploratory

L-LEUCINE (13C6; 15N) isotopic purity and synthesis

Technical Guide: Synthesis and Validation of High-Fidelity L-LEUCINE ( ; )

Executive Summary

The precise isotopic labeling of hydrophobic amino acids is a cornerstone of modern structural biology and quantitative proteomics. L-Leucine (


This guide details the Chemo-Enzymatic Synthesis route, chosen for its superior stereochemical control (>99% ee) compared to traditional Strecker synthesis. It further delineates a self-validating Quality Control (QC) workflow using GC-MS and qNMR to ensure isotopic enrichment exceeds 99 atom %.

Part 1: The Isotopic Architecture

Before synthesis, one must understand the target. The labeled L-Leucine molecule differs from its natural congener only in nuclear mass, not in chemical reactivity (ignoring kinetic isotope effects).

FeatureNatural AbundanceTarget IsotopologueEnrichment Goal
Carbon Skeleton

(98.9%)

(Uniform)
> 99 atom %
Amine Nitrogen

(99.6%)

> 99 atom %
Stereochemistry L- (S-configuration)L- (S-configuration) > 99% ee
Molecular Weight 131.17 g/mol 138.12 g/mol +7 Da Shift

Part 2: Chemo-Enzymatic Synthesis Strategy

The Rationale

While fermentation of E. coli on


Reductive Amination

Leucine Dehydrogenase (LeuDH)
  • Chiral Purity: Enzymes are inherently stereoselective for the L-isomer.

  • Isotopic Efficiency: It allows the coupling of a

    
     carbon backbone with an inexpensive 
    
    
    source (
    
    
    ) without scrambling.
The Protocol

Precursors:

  • Substrate: Sodium

    
    -ketoisocaproate (
    
    
    , >99%). Derived from oxidation of [U-
    
    
    ]L-Leucine or chemical condensation of [U-
    
    
    ]acetone equivalents.
  • Nitrogen Source: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (>99 atom % 
    
    
    ).[1]
  • Catalyst: L-Leucine Dehydrogenase (EC 1.4.1.9, typically from Bacillus cereus or Bacillus stearothermophilus).[2]

  • Cofactor Regeneration: Formate Dehydrogenase (FDH) or Glucose Dehydrogenase (GDH) to recycle NADH.

Workflow:

  • Buffer Prep: Prepare 100 mM Ammonium Formate buffer (using

    
    -formate if available, otherwise 
    
    
    + Formate) at pH 8.5–9.0.
  • Reaction Mix: Dissolve [U-

    
    ]
    
    
    -ketoisocaproate (50 mM) and NAD+ (1 mM catalytic amount).
  • Initiation: Add LeuDH (20 U/mmol substrate) and FDH (20 U/mmol).

  • Incubation: Stir gently at 30°C. The FDH converts Formate to

    
    , reducing NAD+ to NADH. LeuDH consumes NADH and 
    
    
    to convert the keto acid to L-Leucine.
  • Termination: Monitor consumption of keto acid via HPLC. Quench with acid or heat denaturation once conversion >99%.

Mechanism Visualization

The following diagram illustrates the coupled enzymatic cycle that drives the synthesis while maintaining isotopic integrity.

Gcluster_0Cofactor Regenerationcluster_1Synthesis CoreFDHFormateDehydrogenaseCO2CO2FDH->CO2NADHNADHFDH->NADHReductionFormateFormateFormate->FDHLeuDHLeucineDehydrogenaseProductL-LEUCINE(13C6; 15N)LeuDH->ProductNADNAD+LeuDH->NADOxidationKeto[13C] alpha-KetoisocaproateKeto->LeuDHAmmonia[15N] NH4+Ammonia->LeuDHNAD->FDHNADH->LeuDH

Figure 1: Coupled enzymatic cycle for stereoselective reductive amination. NADH is recycled via Formate Dehydrogenase to drive the equilibrium toward L-Leucine synthesis.

Part 3: Analytical Validation (QC)

Trustworthiness in stable isotope science relies on proving enrichment levels. A "99%" label claim must be validated experimentally.

Protocol: Isotopic Enrichment via GC-MS

Direct analysis of amino acids is difficult due to polarity.[3] We utilize MTBSTFA derivatization to create volatile TBDMS (tert-butyldimethylsilyl) derivatives.

Step-by-Step Methodology:

  • Sampling: Take 50 µg of the synthesized L-Leucine (dried).

  • Derivatization: Add 50 µL acetonitrile and 50 µL MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide).

  • Reaction: Heat at 100°C for 60 minutes. This silylates both the amine and carboxyl groups.

  • GC-MS Parameters:

    • Column: DB-5MS or equivalent (30m x 0.25mm).

    • Carrier: Helium at 1 mL/min.

    • Temp Program: 100°C (1 min)

      
       270°C at 10°C/min.
      
  • Data Analysis (SIM Mode):

    • Monitor the

      
       fragment (loss of tert-butyl group).
      
    • Natural Leucine: m/z 302.

    • Target (

      
      ):  m/z 309 (+6 mass units from Carbon, +1 from Nitrogen).
      
    • Calculation: Enrichment % = Area(309) / [Area(302) + Area(309)] * 100.

Protocol: Chiral Purity via HPLC
  • Column: Chiralpak MA(+) or Crownpak CR(+).

  • Mobile Phase: Aqueous

    
     (pH 1.5) usually provides separation for naked amino acids.
    
  • Detection: UV at 210 nm.

  • Criteria: The D-Leucine peak must be < 0.5% of the total area.

QC Decision Logic

QCStartCrude ProductStep11. Chemical Purity(1H NMR)Start->Step1Dec1Purity > 98%?Step1->Dec1Step22. Isotopic Enrichment(GC-MS)Dec1->Step2YesFailRecrystallize / ReprocessDec1->FailNoDec2Enrichment > 99%?Step2->Dec2Step33. Chiral Purity(Chiral HPLC)Dec2->Step3YesDec2->FailNoDec3L-Isomer > 99.5%?Step3->Dec3PassRELEASE LOTDec3->PassYesDec3->FailNo

Figure 2: Quality Control Decision Tree ensuring chemical, isotopic, and chiral integrity before release.

Part 4: Applications in Drug Discovery[5]

Biomolecular NMR

In proteins >20 kDa, spectral crowding is a major limitation. L-Leucine (

Methyl-TROSY
  • Mechanism: The

    
    -
    
    
    methyl groups of Leucine act as bright probes in large complexes.
  • Usage: By using a fully labeled backbone, researchers can assign side-chain resonances (

    
    ) using triple-resonance experiments like 
    
    
    .
SILAC (Quantitative Proteomics)

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) relies on metabolic incorporation.

  • Why Leucine? It is the most frequent amino acid in eukaryotic proteins (~10%).

  • Workflow: Cells are grown in media containing L-Leucine (

    
    ) ("Heavy") vs. natural Leucine ("Light").
    
  • Quantification: The +7 Da mass shift allows MS differentiation of peptides from treated vs. control samples.

References

  • Li, Z., et al. (2021).[4] "Transamination-Like Reaction Catalyzed by Leucine Dehydrogenase for Efficient Co-Synthesis of α-Amino Acids and α-Keto Acids."[5] MDPI. [Link]

  • Chiriac, M., et al. (2010).[1][6] "Enzymatic synthesis of some 15N-labelled L-amino acids." Isotopes in Environmental and Health Studies. [Link][1][6]

  • UC Davis Stable Isotope Facility. (2021). "Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS." UCDavis.edu. [Link]

Fundamental Properties and Applications of Stable Isotope Labeled Leucine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Stable isotope labeled leucine (


, 

,

) is not merely a passive mass tracer; it is a bioactive probe used to interrogate the fundamental machinery of cell growth and protein turnover. As the most potent amino acid activator of the mTORC1 pathway and a purely ketogenic substrate, leucine occupies a unique node in metabolic flux.

This guide moves beyond basic catalog definitions to explore the physicochemical mechanics , signaling causality , and experimental protocols required to utilize labeled leucine in high-resolution proteomics (SILAC), metabolic flux analysis (MFA), and structural biology (NMR).

Physicochemical Properties & Isotopic Variants

The utility of labeled leucine relies on precise mass shifts (


) that resolve isotopologues in mass spectrometry without altering the physicochemical behavior of the molecule (the "isotope effect" is negligible for 

in biological retention times).
Common Isotopologues and Mass Spectrometry Signatures
IsotopologueLabel Position

(Da)
Primary ApplicationTechnical Note
L-Leucine-

Methyl (

)
+3.018Historical SILAC, NMRCaution: Deuterium can affect retention time (chromatographic isotope effect) and is subject to exchange in acidic conditions.
L-Leucine-

Carboxyl (

)
+1.003Metabolic Flux (Breath Tests)Used to measure oxidation rates via

expiration.
L-Leucine-

Uniform (

)
+6.020SILAC, Protein TurnoverThe "Heavy" standard. Robust

prevents overlap with natural isotopic envelopes.
L-Leucine-

Uniform (

)
+7.017Multiplexed SILACUsed when >2 conditions are compared (e.g., Light, Medium, Heavy).
The "Leucine Zipper" & NMR Utility

In structural biology, leucine's two


-methyl groups are critical probes. They are often located in the hydrophobic core of proteins.
  • Methyl-TROSY: Using

    
    -ketoisocaproate precursors labeled at the methyl groups allows NMR spectroscopists to observe high-molecular-weight proteins (
    
    
    
    ) by reducing signal relaxation rates.

Mechanism of Action: Leucine as a Signaling Ligand[1][2]

To interpret data derived from labeled leucine, one must understand that leucine actively regulates the system being measured. It is the primary ligand for Sestrin2 , the leucine sensor upstream of mTORC1.[[“]]

The Sestrin2-GATOR Axis

Leucine binding induces a conformational change in Sestrin2, causing it to dissociate from GATOR2.[[“]] This disinhibition initiates a cascade leading to mTORC1 activation and subsequent protein synthesis.

  • Low Leucine: Sestrin2 binds GATOR2

    
     GATOR1 remains active 
    
    
    
    Rag GTPases inhibited
    
    
    mTORC1 OFF.[[“]]
  • High Leucine: Sestrin2 releases GATOR2

    
     GATOR2 inhibits GATOR1 
    
    
    
    Rag GTPases active
    
    
    mTORC1 ON.
Visualization: The Leucine-mTORC1 Signaling Cascade

Leucine_mTOR_Pathway cluster_lysosome Lysosomal Surface Leu L-Leucine (Labeled/Unlabeled) Sestrin2 Sestrin2 (Leucine Sensor) Leu->Sestrin2 Binds GATOR2 GATOR2 Complex Sestrin2->GATOR2 Inhibits (in absence of Leu) GATOR1 GATOR1 Complex (GAP Activity) GATOR2->GATOR1 Inhibits Rag Rag GTPases (RagA/B) GATOR1->Rag Inhibits (GAP) mTORC1 mTORC1 Complex Rag->mTORC1 Activates (Recruitment) Autophagy Autophagy mTORC1->Autophagy Blocks Synthesis Protein Synthesis mTORC1->Synthesis Promotes

Figure 1: The mechanistic pathway connecting Leucine availability to mTORC1 activation via the Sestrin2/GATOR axis.[2][3][4]

Protocol: Quantitative Proteomics (SILAC)

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is the gold standard for quantitative proteomics. Leucine is often used alongside Lysine/Arginine or as a standalone tracer for turnover studies.

Critical Reagent: Dialyzed FBS

Standard Fetal Bovine Serum (FBS) contains high levels of natural leucine. To ensure high enrichment (


), you must  use dialyzed FBS (10 kDa MWCO) to remove endogenous amino acids. Failure to do this is the #1 cause of SILAC failure.
Step-by-Step Workflow
  • Media Preparation:

    • Prepare Leucine-deficient DMEM or RPMI.

    • Light Condition: Add natural L-Leucine (

      
      ) to 50-100 mg/L (refer to base media formulation).
      
    • Heavy Condition: Add L-Leucine-

      
       to the exact same concentration.
      
    • Supplement both with 10% Dialyzed FBS and antibiotics.[5]

  • Adaptation & Labeling:

    • Passage cells into the respective media.[5][6][7][8]

    • Maintain for at least 5-6 cell doublings . This ensures

      
       replacement of the proteome with the heavy isotope.
      
    • Validation: Lyse a small aliquot of "Heavy" cells and run a quick MS check to verify peptide mass shifts before proceeding to the experiment.

  • Experimental Perturbation:

    • Treat "Heavy" cells (e.g., Drug Candidate X) and "Light" cells (Vehicle Control).

  • Lysis & Mixing:

    • Lyse cells in denaturing buffer (e.g., 8M Urea).

    • Quantify protein concentration (BCA assay).

    • Crucial Step: Mix Light and Heavy lysates at a strict 1:1 ratio based on total protein mass.

  • Digestion & MS Analysis:

    • Digest with Trypsin (cleaves Lys/Arg) or Chymotrypsin (cleaves Leu/Phe/Tyr/Trp) if Leucine is the specific target.

    • Analyze via LC-MS/MS.[7][9][10]

Visualization: SILAC Workflow

SILAC_Workflow cluster_light Condition A (Control) cluster_heavy Condition B (Treated) LightMedia Light Media (Natural Leu) CellsLight Cells (Light) LightMedia->CellsLight LysateLight Lysate A CellsLight->LysateLight Mix 1:1 Mix LysateLight->Mix HeavyMedia Heavy Media (13C6-Leu) CellsHeavy Cells (Heavy) HeavyMedia->CellsHeavy LysateHeavy Lysate B CellsHeavy->LysateHeavy LysateHeavy->Mix Digest Enzymatic Digestion Mix->Digest MS LC-MS/MS Analysis Digest->MS Data Quantitation (Heavy/Light Ratio) MS->Data

Figure 2: The SILAC workflow demonstrating parallel labeling, mixing, and mass spectrometric quantitation.

Metabolic Flux Analysis (MFA) & The "Recycling" Problem

When using labeled leucine to measure protein synthesis rates or oxidation in vivo, a major confounding factor is the rapid equilibration between Leucine and


-Ketoisocaproate (

-KIC).
The Mechanism of Scrambling

Leucine is reversibly transaminated to


-KIC by Branched-Chain Aminotransferase (BCAT).


This reaction is so fast that the isotopic enrichment of intracellular Leucine (the true precursor for protein synthesis) is often lower than plasma Leucine, but equilibrates with plasma


-KIC.
Technical Recommendation: The KIC Correction

For accurate in vivo flux calculations (e.g., in animal models or clinical trials):

  • Infuse labeled Leucine (e.g.,

    
    -Leu).
    
  • Measure the enrichment of plasma

    
    -KIC , not just plasma Leucine.
    
  • Use plasma

    
    -KIC enrichment as the surrogate for the intracellular Leucine precursor pool enrichment (
    
    
    
    ).

Formula for Fractional Synthesis Rate (FSR):



Where 

should be derived from plasma

-KIC enrichment.

References

  • Wolfson, R. L., et al. (2016). Sestrin2 is a leucine sensor for the mTORC1 pathway.[[“]][3][4][11] Science.[4][11] [Link]

  • Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics.[12] [Link]

  • Schwanhäusser, B., et al. (2009). Global quantification of mammalian gene expression control. Nature. [Link]

  • Tugarinov, V., & Kay, L. E. (2004). Methyl-TROSY NMR spectroscopy of high molecular weight proteins. Chemical Reviews. [Link]

  • Wolfe, R. R., & Chinkes, D. L. (2005).Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss. (Standard Text for KIC/Leu Flux).

Sources

discovery and characterization of dual-labeled amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Discovery and Characterization of Dual-Labeled Amino Acids


C/

N Dual-Labeled Reagents

Executive Summary

The precision of modern drug discovery—specifically in quantitative proteomics and structural biology—relies heavily on the fidelity of stable isotope reagents. Dual-labeled amino acids (incorporating both


C and 

N stable isotopes) represent the gold standard for metabolic tracers and internal standards. This guide details the technical architecture for the synthesis (discovery) , analytical validation (characterization) , and application of these reagents. It moves beyond basic definitions to provide actionable protocols for validating isotopic enrichment (IE) and chemical purity, ensuring data integrity in downstream SILAC (Stable Isotope Labeling by Amino acids in Cell culture) and NMR-based Structure-Activity Relationship (SAR) studies.

Part 1: Theoretical Foundations & Production Strategies

Dual-labeled amino acids are chemically identical to their natural counterparts but possess a distinct mass signature and nuclear spin property.

  • Mass Spectrometry Utility: The mass shift (e.g., L-Arginine-

    
    C
    
    
    
    ,
    
    
    N
    
    
    adds +10 Da) moves the analyte signal away from the "chemical noise" of unlabeled metabolites, allowing for absolute quantification.
  • NMR Utility: The presence of non-zero nuclear spin isotopes (

    
    C and 
    
    
    
    N are spin-1/2, unlike
    
    
    C and
    
    
    N) enables multidimensional heteronuclear NMR experiments (e.g., HNCO, HNCA), which are critical for assigning the protein backbone in drug-target interaction studies.
Production Workflows

The "discovery" or creation of these reagents follows two primary distinct pathways: Biosynthetic Fermentation (for uniform labeling) and Chemo-Enzymatic Synthesis (for residue-specific labeling).

ProductionPipeline cluster_Bio Biosynthetic Route cluster_Chem Chemo-Enzymatic Route Input Isotope Precursors (13C-Glucose, 15N-NH4Cl) Ferment E. coli Auxotroph Fermentation Input->Ferment Synth Pd-Catalyzed C-H Functionalization Input->Synth Lysis Cell Lysis & Hydrolysis Ferment->Lysis Purify Preparative HPLC Purification Lysis->Purify Protect Side-Chain Protection/Deprotection Synth->Protect Protect->Purify QC QC: MS & NMR Characterization Purify->QC

Figure 1: Comparative workflow for the production of dual-labeled amino acids. Biosynthesis is preferred for uniform labeling (U-


C, U-

N), while chemical synthesis targets specific methyl groups for NMR studies.

Part 2: Analytical Characterization (The Core)

The scientific integrity of any study using labeled amino acids rests on two metrics: Chemical Purity (>98%) and Isotopic Enrichment (IE) (>99%). Using a reagent with 95% IE in a quantitative proteomics experiment can introduce a 5% systematic error in protein abundance calculations.

Protocol 1: Determination of Isotopic Enrichment by High-Resolution MS

This protocol validates the percentage of the heavy isotopologue relative to the light (unlabeled) impurity.

Methodology:

  • Derivatization: Amino acids are not volatile; derivatization is required for optimal ionization. Use Fluorenylmethyloxycarbonyl (FMOC) chloride or o-phthaldialdehyde (OPA).

    • Reaction: Mix 10 µL amino acid sample (1 mM) with 90 µL Borate buffer (pH 9.0) + 20 µL FMOC-Cl reagent. Incubate 1 min.

  • LC-MS Acquisition:

    • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

    • Mode: Negative Ion Mode (ESI-).

    • Scan: ZoomScan or High-Resolution SIM (Selected Ion Monitoring) centered on the molecular ion

      
      .
      
  • Calculation (Self-Validating Step): Calculate Isotopic Enrichment (

    
    ) using the peak areas (
    
    
    
    ) of the heavy (
    
    
    ) and light (
    
    
    ) species.
    
    
    Note: You must correct for the natural abundance of isotopes in the derivatization tag itself.
Protocol 2: Chemical Purity & Identity by qNMR

While MS measures isotopes, Nuclear Magnetic Resonance (NMR) confirms the structural integrity and absence of isomeric impurities (e.g., D-enantiomers or regioisomers).

Methodology:

  • Sample Prep: Dissolve 5-10 mg of labeled amino acid in 600 µL D

    
    O containing 1 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as the internal standard.
    
  • Acquisition:

    • 1H qNMR: Run a standard 1D proton spectrum with a relaxation delay (

      
      ) > 5 × 
      
      
      
      (typically 30-60 seconds) to ensure full relaxation for quantitative integration.
    • 1H-13C HSQC: Use multiplicity-edited HSQC to distinguish CH, CH

      
      , and CH
      
      
      
      groups. This confirms the carbon backbone labeling pattern.
  • J-Coupling Analysis:

    • In dual-labeled samples, the proton signals will appear as complex multiplets due to heteronuclear spin coupling (

      
       and 
      
      
      
      ).
    • Validation Check: A pure dual-labeled L-Alanine (

      
      C
      
      
      
      ,
      
      
      N) doublet methyl signal will split further into a doublet-of-doublets due to
      
      
      C coupling. Absence of this splitting indicates failed labeling.

Table 1: Quality Control Specifications for Dual-Labeled Reagents

ParameterSpecificationAnalytical MethodCriticality
Chemical Purity > 98.0%1H qNMR / HPLC-UVHigh: Impurities alter concentration.
Isotopic Enrichment > 99.0% atom %HR-MS / MIDACritical: Lower IE causes "spectral bleed."
Chiral Purity > 99.0% L-isomerChiral HPLCCritical: D-isomers are biologically inert/toxic.
Water Content < 1.0%Karl FischerMedium: Affects weighing accuracy.

Part 3: Applications in Drug Discovery

Workflow 1: SILAC (Quantitative Proteomics)

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is the primary application. Cells are grown in media where natural Arginine/Lysine are replaced by their dual-labeled counterparts (e.g., Arg-10, Lys-8).

Causality: By mixing "Heavy" (drug-treated) and "Light" (control) cell lysates before digestion and MS analysis, all experimental errors (fractionation, ionization suppression) affect both samples equally. The ratio of Heavy/Light peaks provides the relative protein abundance.

SILAC cluster_Light Control (Light) cluster_Heavy Drug Treated (Heavy) Cell_L Cells + Arg-0/Lys-0 Mix 1:1 Mix of Lysates Cell_L->Mix Cell_H Cells + Arg-10/Lys-8 (Dual Labeled) Cell_H->Mix Digest Trypsin Digestion Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Quantification (Heavy/Light Ratio) LCMS->Data

Figure 2: SILAC Workflow. Dual-labeled amino acids are metabolically incorporated into the proteome, serving as internal standards for every protein in the sample.

Workflow 2: NMR-Based Fragment Screening

In Fragment-Based Drug Discovery (FBDD), dual-labeled proteins are generated using these amino acids.

  • Mechanism: The

    
    N-
    
    
    
    HSQC spectrum acts as a "fingerprint."[] When a drug fragment binds to the protein, the chemical environment of specific amino acids changes, causing a "chemical shift perturbation" (CSP) in the corresponding peaks.
  • Advantage: Dual labeling (

    
    C/
    
    
    
    N) allows for triple-resonance experiments (HNCO, HNCA), which are required to assign these peaks to specific residues in the protein sequence, thereby mapping the drug binding site.

References

  • Matthews, D. E., et al. (1979). Determination of stable isotopic enrichment in individual plasma amino acids by chemical ionization mass spectrometry. Analytical Chemistry.

  • Gagnon, P., et al. (2024). Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis.[2] Journal of Pharmaceutical and Biomedical Analysis.

  • Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics.

  • Kerfah, R., et al. (2015). Methyl-specific isotopic labeling: a molecular toolbox for the study of large proteins by NMR. Current Opinion in Structural Biology.

  • Cambridge Isotope Laboratories. (2023). Stable Isotope Labeled Amino Acid Mixture for Mass Spec Protocol. CIL Technical Guides.

Sources

understanding mass shift in L-LEUCINE (13C6; 15N) mass spectrometry

Definitive Guide to Mass Shift Analysis: L-LEUCINE ( ; )[1]

Executive Summary

This technical guide details the mechanistic and practical application of L-Leucine (


; 

)


Part 1: Theoretical Foundations & Mass Shift Logic

The Physics of the Shift

To accurately set up a Mass Spectrometer (e.g., Triple Quadrupole), one must move beyond "nominal mass" to "exact mass." The choice of L-Leucine (


  • Unlabeled Leucine (

    
    ):  Contains 
    
    
    and
    
    
    .
  • Labeled Leucine (

    
    ):  Contains 
    
    
    and
    
    
    .[1][2][3][4][5]

The Calculation: | Element | Standard Isotope Mass (Da) | Heavy Isotope Mass (Da) |

Carbon


+6.0201Nitrogen


+0.9970Total+7.0171

Conclusion: The precursor ion (

+7 Da
Fragmentation Logic (MRM Transitions)

In Multiple Reaction Monitoring (MRM), the precursor ion is fragmented in the collision cell. For Leucine, the dominant fragment is the Immonium Ion (


  • Loss Mechanism: The carboxyl carbon is lost during fragmentation.

  • Retained Atoms: The side chain (4 carbons), the alpha-carbon (1 carbon), and the amine nitrogen (1 nitrogen) are retained.

  • Labeled Fate: Since the standard is uniformly labeled (

    
    ), the lost carboxyl group removes one 
    
    
    atom. The fragment retains five
    
    
    atoms and one
    
    
    atom.[1][2][3][4]

Shift Calculation for Fragment:

Visualization of the Mass Shift

The following diagram illustrates the molecular logic from precursor to fragment.

MassShiftLogiccluster_0Precursor Ion [M+H]+cluster_1Collision Induced Dissociation (CID)cluster_2Product Ion (Immonium)Unlabeled_PrecUnlabeled Leucinem/z 132.1(12C6, 14N)Frag_EventLoss of Carboxyl Group(-HCOOH)Unlabeled_Prec->Frag_Event-46 DaLabeled_PrecLabeled Leucinem/z 139.1(13C6, 15N)Labeled_Prec->Frag_Event-47 Da (Heavy COOH)Unlabeled_ProdUnlabeled Fragmentm/z 86.1(C5H12N)+Frag_Event->Unlabeled_ProdLabeled_ProdLabeled Fragmentm/z 92.1(13C5, 15N)+Frag_Event->Labeled_Prod

Figure 1: Mechanistic pathway of Leucine fragmentation showing the specific mass losses that dictate MRM transition selection.

Part 2: The "Why" – Scientific Justification

The Chromatographic Isotope Effect

A common error in method development is substituting



  • The Problem with Deuterium: Carbon-Deuterium (

    
    ) bonds are shorter and stronger than 
    
    
    bonds, altering the molecule's lipophilicity. On Reverse Phase (C18) columns, deuterated Leucine often elutes slightly earlier than endogenous Leucine.
  • The Consequence: If the Internal Standard (IS) and Analyte do not co-elute perfectly, they are not subject to the exact same matrix suppression events (e.g., co-eluting phospholipids) at the electrospray source. This negates the purpose of the IS.

  • The

    
     Advantage:  These isotopes have negligible effects on bond length and polarity. L-Leucine (
    
    
    ;
    
    
    ) co-elutes perfectly with endogenous Leucine, providing a true "mirror" for normalization.

Part 3: Experimental Protocol

MRM Transition Table

Configure your Triple Quadrupole (QqQ) with the following parameters. Note that Collision Energy (CE) may vary slightly between instruments (Sciex vs. Waters vs. Thermo), but the mass transitions are universal.

AnalytePrecursor (

)
Product (

)
Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
L-Leucine (Endogenous) 132.1 86.1 20-5020-3015-20
L-Leucine (

;

)
139.1 92.1 20-5020-3015-20
Interference Check132.143.1--25
Standard Preparation Workflow

Goal: Create a working Internal Standard (IS) solution that yields a signal intensity of

  • Stock Solution (1 mg/mL):

    • Weigh 1.0 mg of L-Leucine (

      
      ; 
      
      
      ).
    • Dissolve in 1.0 mL of 0.1M HCl (Leucine dissolves better in acidic conditions than pure water).

    • Storage: -20°C (Stable for 6-12 months).

  • Working IS Solution:

    • Dilute Stock 1:1000 in your mobile phase initial conditions (e.g., 0.1% Formic Acid in Water/Acetonitrile 95:5).

    • Target Concentration: ~1 µg/mL (adjust based on instrument sensitivity).

  • Sample Spiking:

    • Add Working IS Solution to biological samples before protein precipitation.

    • Ratio: 1 part sample : 3 parts Extraction Solvent (containing IS).

LC-MS/MS Workflow Diagram

Workflowcluster_prepSample Preparationcluster_analysisLC-MS/MS Analysiscluster_dataData ProcessingSampleBiological Sample(Plasma/Urine)IS_AddAdd L-Leucine (13C6; 15N)(Normalization Step)Sample->IS_AddPrecipProtein Precipitation(MeOH/ACN)IS_Add->PrecipCentrifugeCentrifuge & SupernatantPrecip->CentrifugeInjectionInject on C18 or HILICCentrifuge->InjectionIonizationESI Source (+)Co-elution of Analyte & ISInjection->IonizationDetectionMRM Detection132.1->86.1 (Analyte)139.1->92.1 (IS)Ionization->DetectionRatioCalculate Area Ratio(Analyte Area / IS Area)Detection->RatioQuantQuantification viaRegression CurveRatio->Quant

Figure 2: End-to-end workflow ensuring the Internal Standard corrects for all pre-analytical and analytical variations.

Part 4: Troubleshooting & Quality Assurance

Isotopic Purity & Cross-Talk

Even high-quality standards (98-99% purity) contain trace amounts of unlabeled or partially labeled isotopologues.

  • Forward Cross-Talk (IS

    
     Analyte):  Does the IS contribute signal to the unlabeled channel (132.1 
    
    
    86.1)?
    • Test: Inject a high concentration of only the IS. Monitor the unlabeled transition.

    • Acceptance: Signal in unlabeled channel should be < 0.1% of the IS signal.

  • Reverse Cross-Talk (Analyte

    
     IS):  Does high endogenous Leucine interfere with the IS channel?
    
    • Physics: The M+7 isotope of natural Leucine is statistically negligible. This is rarely an issue compared to M+1 or M+2 overlaps.

Isoleucine Interference

Leucine and Isoleucine are isomers (Same Mass: 131.17 Da). They share the same MRM transitions (

  • Solution: Chromatographic separation is mandatory.

  • Check: Ensure your column (e.g., C18 or specialized Amino Acid column) resolves Leucine and Isoleucine by at least 0.2 minutes. The IS will co-elute with Leucine, not Isoleucine (unless you use a mixed IS).

References

  • National Institutes of Health (NIH). (2022). A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease. PMC9053545. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Wang, S., et al. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect. Analytical Chemistry. Retrieved from [Link]

chemical and physical properties of L-LEUCINE (13C6; 15N)

Technical Master File: L-LEUCINE ( ; )

Content Type: Technical Reference & Application Guide Audience: Proteomics Researchers, Mass Spectrometrists, and Metabolic Engineers

Executive Summary

L-Leucine (


1


This specific mass offset renders it an indispensable tool in quantitative proteomics, specifically in SILAC (Stable Isotope Labeling by Amino acids in Cell culture) and AQUA (Absolute QUAntification) workflows. By incorporating into the proteome without altering physicochemical properties (other than mass), it allows for the precise, ratiometric quantification of protein expression levels across differential biological states.

Physicochemical Identity

The following data establishes the baseline chemical identity for L-Leucine (


PropertySpecification
Compound Name L-Leucine (

;

)
CAS Number 202406-52-8
Chemical Formula


Molecular Weight 138.12 g/mol (Unlabeled: ~131.17 g/mol )
Mass Shift +7 Da (M+7)
Isotopic Purity Typically

98 atom %

;

98 atom %

Appearance White crystalline powder
Solubility Water (~24 g/L at 25°C), 5M HCl, Formic Acid
Melting Point >300 °C (Sublimes)
Optical Rotation

+14.5° to +16.0° (c=2, 5M HCl)
pKa Values

-COOH: 2.36;

-NH

: 9.60
The Isotopic Mass Shift Explained

The utility of this compound relies on the precise mass difference created by the heavy isotopes.

  • Carbon Shift: 6 carbons

    
     (13.00335 - 12.00000) 
    
    
    +6.02 Da
  • Nitrogen Shift: 1 nitrogen

    
     (15.00011 - 14.00307) 
    
    
    +0.99 Da
  • Total Shift: +7.01 Da

In high-resolution Mass Spectrometry (HRMS), this +7 Da shift separates the "Heavy" peptides from "Light" (natural abundance) peptides, allowing distinct quantification of the same protein from two different samples in a single MS run.

MassShiftcluster_0Natural L-Leucine (Light)cluster_1L-Leucine (13C6; 15N) (Heavy)C126 x 12CC136 x 13C (+6 Da)C12->C13Isotopic SubstitutionN141 x 14NN151 x 15N (+1 Da)N14->N15MW_LightMW: ~131.17 DaMW_HeavyMW: ~138.12 DaMW_Light->MW_Heavy+7 Da Shift

Figure 1: Conceptual visualization of the mass shift induced by isotopic labeling.

Core Applications

SILAC (Stable Isotope Labeling by Amino acids in Cell culture)

This is the primary application. In SILAC, two cell populations are grown: one in medium containing normal amino acids (Light) and one in medium containing L-Leucine (


  • Why Leucine? Leucine is an essential amino acid (mammalian cells cannot synthesize it), ensuring that all leucine residues in the proteome are replaced by the heavy isotope during cell division. It is also highly abundant in proteins (~10% frequency), providing numerous quantification points per protein.

  • Mechanism: After 5-6 cell doublings, >97% of the proteome incorporates the heavy label. The populations are mixed, lysed, and digested. In the MS spectra, every leucine-containing peptide appears as a doublet separated by 7 Da (or multiples thereof).

Metabolic Flux Analysis

Researchers use L-Leucine (



Biomolecular NMR

The spin-1/2 nuclei of




Experimental Protocol: Preparation of Heavy SILAC Media

Objective: To prepare a cell culture medium where natural L-Leucine is completely substituted by L-Leucine (


Reagents Required:

  • SILAC-specific Media Kit (Leucine/Lysine/Arginine deficient DMEM or RPMI).

  • L-Leucine (

    
    ; 
    
    
    ) (CAS: 202406-52-8).[3][4]
  • Dialyzed Fetal Bovine Serum (dFBS) (Dialysis removes endogenous light amino acids).

  • L-Lysine and L-Arginine (standard or labeled, depending on experiment design).

Protocol:

  • Stock Solution Preparation (1000x):

    • Calculate the standard concentration of Leucine for your media type (e.g., DMEM requires 105 mg/L; RPMI requires 50 mg/L).

    • Weigh typically 50-100 mg of L-Leucine (

      
      ; 
      
      
      ).
    • Dissolve in a minimal volume of Phosphate Buffered Saline (PBS). Note: If solubility is slow, mild warming (37°C) or a drop of dilute HCl can assist, but pure water/PBS is usually sufficient.

    • Sterile filter (0.22

      
      m) into a light-protected aliquot.
      
  • Media Reconstitution:

    • Add 10% (v/v) Dialyzed FBS to the deficient base media. Crucial: Do not use standard FBS, as it contains light Leucine that will dilute the isotopic enrichment.

    • Add the L-Leucine (

      
      ; 
      
      
      ) stock solution to the final required concentration.
    • Add L-Lysine and L-Arginine stocks.

  • Cell Adaptation:

    • Passage cells into the "Heavy" media.

    • Maintain for at least 5-6 cell doublings to ensure >95% incorporation.

    • Validation: Lyse a small aliquot of cells and run a test LC-MS/MS to verify incorporation efficiency before starting the main experiment.

SILAC_Workflowcluster_lightCondition A (Control)cluster_heavyCondition B (Treatment)LightMediaMedia + Light LeuCellsACells Grown (Light)LightMedia->CellsAMixMix Cells 1:1CellsA->MixHeavyMediaMedia + Heavy Leu (13C6; 15N)CellsBCells Grown (Heavy)HeavyMedia->CellsBCellsB->MixLysisLysis & Digestion (Trypsin)Mix->LysisLCMSLC-MS/MS AnalysisLysis->LCMSQuantData Analysis(Compare Peak Intensities)LCMS->Quant

Figure 2: SILAC workflow utilizing Heavy Leucine for differential protein quantification.

Handling, Stability, and Storage[12][13]

Storage Conditions
  • Temperature: Store at Room Temperature (RT) or 2-8°C. Long-term storage is best at -20°C to prevent any potential degradation, although the isotope is stable.

  • Humidity: Keep desiccated. The powder is hygroscopic.

  • Light: Protect from intense light, though not strictly photosensitive.

Stability
  • Isotopic Stability: The

    
     and 
    
    
    bonds are non-exchangeable under physiological conditions. The label will not "wash off" or exchange with solvent protons/carbons.
  • Shelf Life: >2 years if stored properly sealed and desiccated.

Safety
  • Toxicity: Non-toxic.[] It is biologically identical to natural Leucine.

  • Handling: Standard Good Laboratory Practice (GLP). Use gloves and safety glasses to prevent contamination of the sample with human skin keratin or sweat (which contains light amino acids), rather than to protect the operator.

References

  • Sigma-Aldrich.L-Leucine-

    
    ,
    
    
    Product Specification & COA. Retrieved from
  • Cambridge Isotope Laboratories. Stable Isotope-Labeled Amino Acids for SILAC. Retrieved from

  • Ong, S. E., et al. (2002). "Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics." Molecular & Cellular Proteomics. Retrieved from

  • PubChem. L-Leucine Compound Summary. National Library of Medicine. Retrieved from

  • MedChemExpress.L-Leucine-

    
    ,
    
    
    Datasheet. Retrieved from

Methodological & Application

quantifying protein synthesis rates using L-LEUCINE (13C6; 15N)

High-Precision Quantification of Protein Synthesis Rates Using L-Leucine ( ; )

Abstract

This application note details the methodology for determining the Fractional Synthesis Rate (FSR) of proteins using the heavy stable isotope tracer L-Leucine (


; 

)

+7 Da (M+7)

Part 1: Principle of Operation

The determination of protein synthesis relies on the Precursor-Product Model .[1][2][3] The fundamental premise is that the rate of tracer incorporation into the protein pool (Product) is a function of the tracer enrichment in the free amino acid pool (Precursor) over time.

The M+7 Advantage
  • Natural Leucine: Monoisotopic Mass ~131.17 Da.

  • L-Leucine (

    
    ; 
    
    
    ):
    Mass ~138.17 Da.
  • Benefit: The +7 Da shift moves the tracer signal completely clear of the M+0, M+1, and M+2 natural abundance peaks, removing the need for complex mathematical deconvolution of background noise often required with single-labeled tracers.

Mechanistic Pathway

The following diagram illustrates the flow of the tracer from the extracellular environment into the proteome.

ProteinSynthesisPathMediaExtracellular Media(L-Leu 13C6; 15N)TransporterLAT1 TransporterMedia->TransporterInfluxIntraFreeIntracellular Free Pool(Precursor)Transporter->IntraFreeEquilibrationtRNALeucyl-tRNAIntraFree->tRNAChargingRibosomeRibosomal AssemblytRNA->RibosomeTranslationProteinBound Protein(Product)Ribosome->ProteinIncorporation (Synthesis)Protein->IntraFreeProteolysis (Recycling)

Figure 1: The metabolic fate of the L-Leucine tracer. The "Precursor" enrichment is measured at the Intracellular Free Pool stage, while "Product" enrichment is measured after hydrolysis of the Bound Protein.

Part 2: Experimental Protocol (In Vitro)

Materials Required[1][2][4][5][6][7][8][9][10]
  • Tracer: L-Leucine (

    
    ; 
    
    
    ), >99% purity (e.g., Cambridge Isotope Labs or Sigma).
  • Media: Custom Leucine-free DMEM or RPMI (dialyzed FBS recommended to minimize unlabeled leucine introduction).

  • Quenching: Ice-cold PBS.

  • Lysis Buffer: RIPA or 0.3M NaOH (for direct hydrolysis prep).

Step-by-Step Workflow
1. Precursor Equilibration

To calculate FSR accurately, the precursor pool must reach a steady state or be modeled.

  • Action: Replace standard growth media with labeling media containing L-Leucine (

    
    ; 
    
    
    ) at the same concentration as the original formulation (usually 450-800 µM).
  • Timepoint: Allow 30–60 minutes for the intracellular pool to equilibrate with the media before starting the "synthesis measurement window" (

    
    ).
    
2. Pulse Labeling
  • Duration: Incubate cells for a defined period (

    
    ).
    
    • Fast turnover proteins: 1–4 hours.

    • Slow turnover/Total proteome: 4–24 hours.

  • Critical Control: Maintain a parallel "unlabeled" control plate to establish the baseline natural abundance background.

3. Harvest & Quench
  • Stop Reaction: Aspirate media rapidly. Wash cells 3x with Ice-Cold PBS . This step is vital to remove extracellular tracer which would artificially inflate precursor enrichment values.

  • Lysis: Scrape cells into 0.3M NaOH (or RIPA).

  • Fractionation:

    • Add 10% Trichloroacetic Acid (TCA) to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 min at 4°C.

    • Supernatant: Contains the Precursor (Free Intracellular Amino Acids). Save this!

    • Pellet: Contains the Product (Bound Protein).

Part 3: Analytical Sample Preparation[11]

To measure enrichment by Mass Spectrometry, the protein pellet must be hydrolyzed back into amino acids, and (for GC-MS) derivatized to become volatile.

Workflow Diagram

SamplePrepcluster_0Supernatant (Precursor)cluster_1Pellet (Product)SampleCell LysateTCATCA PrecipitationSample->TCAFreeAAFree AA PoolTCA->FreeAAPelletProtein PelletTCA->PelletCleanCation Exchange(Cleanup)FreeAA->CleanDerivDerivatization(MTBSTFA)Clean->DerivHydrolysisAcid Hydrolysis6N HCl, 110°C, 24hPellet->HydrolysisHydrolysis->DerivGCMSGC-MS Analysis(SIM Mode)Deriv->GCMS

Figure 2: Dual-stream processing for Precursor (Free) and Product (Bound) enrichment analysis.

Detailed Protocol: Hydrolysis & Derivatization (GC-MS)
  • Hydrolysis:

    • Resuspend protein pellet in 6N HCl.[4]

    • Incubate at 110°C for 24 hours (or 150°C for 90 min in a microwave reactor).

    • Dry under nitrogen gas flow (

      
      ) or speed-vac.
      
  • Derivatization (MTBSTFA Method):

    • Why: Converts Leucine to a volatile t-BDMS derivative suitable for GC-MS.

    • Add 50 µL Acetonitrile + 50 µL MTBSTFA (with 1% TBDMCS).

    • Incubate at 70°C for 60 minutes .

    • Transfer to GC vial.

Part 4: Mass Spectrometry & Data Analysis[11][13]

GC-MS Instrument Settings
  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Carrier Gas: Helium (1 mL/min).

  • Ionization: Electron Impact (EI).

  • SIM Mode (Selected Ion Monitoring):

    • Monitor the [M-57]

      
       fragment (loss of tert-butyl group).
      
    • Light (Natural) Leucine: m/z 302 (M+0).

    • Tracer (

      
      ; 
      
      
      ) Leucine:
      m/z 309 (M+7).
Calculation: Fractional Synthesis Rate (FSR)

The FSR (%/hour) is calculated using the standard precursor-product equation:

Where:

  • APE (Atom Percent Excess): The enrichment of the tracer above natural background.

    
    
    
  • 
    :  Enrichment of Leucine in the protein pellet at time 
    
    
    .
  • 
    :  Enrichment of free intracellular Leucine (steady state).
    
  • 
    :  Labeling duration in hours.
    
Data Summary Table
ParameterDescriptionTypical Value
m/z Target (Light) Leucine-tBDMS (M+0)302.2
m/z Target (Heavy) Leucine-tBDMS (

)
309.2
Precursor Enrichment Intracellular free pool APE50–90% (depends on media)
Product Enrichment Protein bound APE0.5–5.0% (depends on turnover)
Detection Limit Lowest detectable FSR~0.05%/h (GC-MS)

Part 5: Troubleshooting & Optimization

  • Low Precursor Enrichment:

    • Cause: High proteolysis rate recycling unlabeled amino acids from degraded proteins back into the free pool (the "flooding dose" effect is minimized in vitro but still present).

    • Solution: Increase the ratio of media volume to cell mass or refresh media frequently.

  • Incomplete Hydrolysis:

    • Symptom:[5][6][7][8] Low total signal intensity.

    • Solution: Ensure 110°C is maintained for full 24h. Peptide bonds involving hydrophobic residues (like Leucine-Leucine) are hard to break.

  • Contamination:

    • Symptom:[5][6][7][8] High M+7 signal in t=0 control.

    • Solution: Improve washing steps (ice-cold PBS) to remove surface-bound tracer before lysis.

References

  • Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss.

    • Schwenk, W. F., et al. (1984). "Use of t-butyldimethylsilylation in the gas chromatographic/mass spectrometric analysis of physiologic compounds found in plasma and urine." Analytical Biochemistry.

      • Cambridge Isotope Laboratories. (2020). "Stable Isotope Labeling of Amino Acids in Cell Culture (SILAC) and Protein Turnover.

        • Smith, K., et al. (2011). "Tracer selection for in vivo measurement of human muscle protein synthesis." American Journal of Physiology-Endocrinology and Metabolism. (Discusses Leucine tracer advantages).

          SILAC experimental design using L-LEUCINE (13C6; 15N)

          Precision Quantitative Proteomics: Application Note for L-Leucine ( ) SILAC

          Abstract

          This application note details the experimental design and execution of Stable Isotope Labeling by Amino acids in Cell culture (SILAC) using the specific isotopologue L-Leucine (

          
          )+7.017 Da mass shift

          Experimental Logic & Strategic Planning

          The Isotope & Mass Shift

          Unlike standard

          
          
          
          
          • Formula:

            
            
            
          • Natural Mass: ~131.17 Da

          • Label Shift: 6 carbons (

            
            6) + 1 nitrogen (
            
            
            1) = +7 Da .
          • Implication: Mass spectrometry parameters must be set to recognize a variable mass difference of

            
             Da, where 
            
            
            is the number of leucine residues in a peptide.
          Why Leucine?
          • High Abundance: Leucine is the most abundant amino acid in the eukaryotic proteome (~10% frequency), offering superior sequence coverage compared to rarer amino acids like Cysteine or Methionine.

          • Metabolic Tracking: Essential for studies involving mTOR signaling where Leucine acts as a direct signaling molecule, allowing simultaneous tracking of metabolism and protein turnover.

          • Hydrophobicity: Leucine-labeled peptides often retain better on C18 columns, aiding in the detection of hydrophobic membrane proteins.

          The "Tryptic Mismatch" Challenge

          Critical Consideration: Trypsin cleaves at Lysine (K) and Arginine (R). In standard SILAC, every C-terminal residue (except protein C-terms) carries a label. In Leucine SILAC, a tryptic peptide may contain zero, one, or multiple leucines .

          • 0 Leucines: The peptide appears as a singlet (Light only). Result: Identified but not quantified.

          • 
             1 Leucine:  The peptide appears as a doublet. Result:  Quantifiable.
            

          Workflow Visualization

          The following diagram outlines the critical path from cell culture adaptation to bioinformatic processing.

          SILAC_Leucine_Workflowcluster_0Phase 1: Adaptationcluster_1Phase 2: Experimentcluster_2Phase 3: AnalysisMedia_PrepMedia Prep(Leu-Free DMEM + Dialyzed FBS)LabelingLabeling(+7 Da Leu vs Unlabeled)Media_Prep->LabelingPassagingPassaging(5-6 Doublings)Labeling->PassagingTreatmentDrug Treatment(e.g., Kinase Inhibitor)Passaging->Treatment>97% Incorp.LysisLysis & Quant(BCA Assay)Treatment->LysisMixing1:1 Mixing(Heavy:Light)Lysis->MixingDigestionEnzymatic Digestion(Trypsin/Lys-C)Mixing->DigestionLCMSLC-MS/MS(Orbitrap/TIMS)Digestion->LCMSBioinfMaxQuant/PD(Var. Multiplicity)LCMS->Bioinf

          Figure 1: End-to-end workflow for Leucine SILAC. Note the critical checkpoint of >97% incorporation before experimental treatment.

          Materials & Reagents

          ComponentSpecificationCritical Note
          Base Media DMEM/RPMI deficient in L-Leucine, L-Lysine, L-ArginineMust be deficient in Leu. Lys/Arg are usually added back as "Light" unless double-labeling.
          Serum Dialyzed Fetal Bovine Serum (dFBS)Mandatory. Standard FBS contains light Leucine which will dilute the label and prevent full incorporation.
          Heavy Label L-Leucine (
          
          
          )
          Mass shift +7.017 Da. Purity >99%.
          Light Label L-Leucine (Natural Isotope)High purity, cell culture tested.[1]
          Dissociation Trypsin-EDTAUse minimal volume or non-enzymatic dissociation to avoid stripping amino acids.

          Step-by-Step Protocol

          Phase 1: Media Preparation
          • Thaw Dialyzed FBS: Thaw at 4°C overnight. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.

          • Reconstitution: Dissolve L-Leucine (

            
            ) in PBS to a stock concentration of 50 mg/mL. Filter sterilize (0.22 
            
            
            m).[2]
          • Heavy Media Formulation:

            • Add dFBS (10%) to Leucine-deficient DMEM.

            • Add L-Lysine and L-Arginine (light) to standard concentrations (Lys: 0.146 g/L, Arg: 0.084 g/L for DMEM).

            • Add Heavy Leucine to a final concentration of 105 mg/L (matching standard DMEM formulation).

          • Light Media Formulation: Prepare identically but use natural L-Leucine.

          Phase 2: Cell Adaptation (The "Labeling" Phase)
          • Objective: Replace natural Leucine in the proteome with the heavy isotope.

          • Protocol:

            • Split low-passage cells into two populations: Light and Heavy.

            • Culture cells for at least 6 cell doublings .

            • Validation Check: Harvest a small pellet of "Heavy" cells after passage 5. Perform a rapid LC-MS run.

            • Acceptance Criteria: The ratio of Heavy/Light peptides for high-turnover proteins (e.g., Actin, Tubulin) must be >97%. If <97%, continue passaging.

          Phase 3: Experimental Treatment & Lysis
          • Treatment: Apply drug/stimulus to the "Heavy" population; keep "Light" as vehicle control (or vice-versa).

          • Harvest: Wash cells 3x with ice-cold PBS to remove extracellular amino acids.

          • Lysis: Lyse in 8M Urea or SDS-based buffer (e.g., 4% SDS, 100mM Tris-HCl pH 7.6).

            • Note: Avoid buffers containing primary amines if downstream tagging (e.g., TMT) is planned, though not applicable here.

          • Quantification: Use a BCA assay (compatible with SDS/Urea) to determine protein concentration. Accuracy here is paramount for 1:1 mixing.

          Phase 4: Mixing & Digestion (FASP Method)
          • Mix: Combine equal amounts of protein (e.g., 100

            
            g Heavy + 100 
            
            
            g Light).
          • Reduction/Alkylation: Reduce with DTT (10mM, 30 min) and alkylate with IAA (50mM, 20 min, dark).

          • Digestion:

            • Use Trypsin/Lys-C mix .

            • Ratio: 1:50 (Enzyme:Protein).

            • Incubation: Overnight at 37°C.

          • Desalting: Use C18 StageTips or columns to remove salts/urea before MS injection.

          Data Analysis & Bioinformatics (MaxQuant)[3]

          This is the most common failure point for Leucine SILAC. You cannot use standard "SILAC" presets which assume Lys/Arg labeling.

          MaxQuant Configuration[4]
          • Group Specific Parameters:

            • Multiplicity: Set to 2 (Doublet).

            • Light Label: (Leave Empty).

            • Heavy Label: Select Leu7 (Create this modification if it doesn't exist).

              • New Mod Definition: Composition change:

                
                .
                
              • Mass shift: +7.0171 Da .

          • Global Parameters:

            • Match Between Runs: Enable (Critical for rescuing non-Leu peptides if analyzing multiple fractions).

            • Re-quantify: Enable.

          Handling "Invisible" Peptides

          The diagram below illustrates the bioinformatic logic for sorting peptides based on Leucine content.

          Bioinf_LogicPeptideIdentified Peptide SequenceCheckDoes sequence contain Leucine (L)?Peptide->CheckNo_LeuNo Leucine Present(e.g., AGK)Check->No_LeuNoYes_LeuLeucine Present(e.g., AGLK)Check->Yes_LeuYesSingletMS1 Spectrum: SingletNo Quantification RatioNo_Leu->SingletDoubletMS1 Spectrum: DoubletCalculate H/L RatioYes_Leu->Doublet

          Figure 2: Bioinformatic decision tree. Only Leucine-containing peptides generate SILAC pairs.

          Troubleshooting & Validation

          IssueProbable CauseSolution
          Low Incorporation (<95%) Non-dialyzed FBS used.Restart with 100% dialyzed FBS. Residual light Leu is outcompeting the label.
          Low Incorporation (<95%) Insufficient doubling time.Extend adaptation phase to 7-8 doublings.
          Proline Artifacts Arginine-to-Proline conversion.[3]While rare in Leu-SILAC, check for +6 Da Proline satellites if using heavy Arg. (Not applicable if only Leu is labeled).
          No Ratios in MaxQuant Wrong Label Definition.Ensure the modification is defined as +7.017 Da applied to L , not K or R.

          References

          • Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[3][4][5][6] Molecular & Cellular Proteomics.

          • Thermo Fisher Scientific. SILAC Reagents and Kits Product Page. (Detailed specifications on L-Leucine isotopes).

          • Cox, J., & Mann, M. (2008).[7] MaxQuant enables high peptide identification rates, individualized p.p.b.-range mass accuracies and proteome-wide protein quantification. Nature Biotechnology.

          • Cambridge Isotope Labor

            
            ) Product Data. 
            
          • Creative Biolabs. L-Leucine, 13C6 for SILAC Application Note.

          LC-MS/MS method for L-LEUCINE (13C6; 15N) detection

          High-Resolution LC-MS/MS Quantitation and Flux Analysis of L-Leucine ( ; )

          Executive Summary

          This application note details a robust, self-validating protocol for the detection and quantification of stable isotope-labeled L-Leucine (

          
          ; 
          
          
          )
          Metabolic Flux Analysis (MFA)

          The Core Challenge: Leucine is isobaric with Isoleucine and Allo-isoleucine .[1] Standard Reverse-Phase (C18) chromatography often fails to resolve these isomers, leading to "isobaric crosstalk" and inaccurate quantitation. This guide presents a HILIC-MS/MS (Hydrophilic Interaction Liquid Chromatography) workflow that achieves baseline separation of these isomers without the need for time-consuming derivatization.

          Chemical & Physical Properties[1][2][3][4][5]

          Understanding the analyte is the first step to successful method development.

          PropertyNative L-LeucineL-Leucine (
          
          
          ;
          
          
          )
          Formula
          
          
          
          
          Monoisotopic Mass 131.10 Da138.12 Da (+7 Da shift)
          Precursor Ion (M+H)+ 132.1139.1
          Primary Fragment (Immonium) 86.192.1
          Solubility Water, Dilute AcidWater, Dilute Acid
          pKa Values 2.36 (COOH), 9.60 (
          
          
          )
          Similar

          Isotopic Purity Note: For flux analysis, ensure the reagent is

          
          

          Method Development Strategy: The "Isobaric Trap"

          In mass spectrometry, Leucine (Leu), Isoleucine (Ile), and Allo-isoleucine (Allo-Ile) share the same molecular formula and virtually identical fragmentation patterns.[1]

          • The Risk: If your chromatographic method co-elutes Leu and Ile, the mass spectrometer cannot distinguish them solely by mass (unless using high-resolution MS with specific high-energy fragments, which is rare in quantification).

          • The Solution: We utilize Amide-based HILIC chromatography . Unlike C18, which relies on hydrophobicity (where Leu/Ile are similar), HILIC separates based on polarity and hydrogen bonding, providing excellent resolution of the stereoisomers.

          Workflow Logic Diagram

          The following diagram illustrates the decision logic and experimental flow for this protocol.

          GStartBiological Sample(Plasma/Cell Lysate)extractionProtein Precipitation(MeOH/ACN 8:1)Start->extractioncentrifugeCentrifugation(15,000 x g, 10 min)extraction->centrifugesupernatantSupernatant Recoverycentrifuge->supernatantdecisionSeparation Strategysupernatant->decisionc18Reverse Phase (C18)Requires Ion-PairingRisk: Co-elutiondecision->c18Legacy MethodhilicHILIC (Amide)No DerivatizationHigh Sensitivitydecision->hilicRecommendedmsMS/MS Detection(MRM Mode)c18->msPotential Overlaphilic->msBaseline ResolutionLeu/IledataData Analysis(Flux or Quant)ms->data

          Caption: Workflow logic prioritizing HILIC separation to resolve isobaric amino acids.

          Experimental Protocol

          Reagents & Standards[6][7][8]
          • Analyte: L-Leucine (

            
            , 99%; 
            
            
            , 99%) (e.g., Cambridge Isotope Labs or Sigma-Aldrich).
          • Internal Standard (if doing absolute quant): L-Leucine-

            
             (if available) or rely on the heavy isotope itself if using standard addition.
            
          • Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.[2]

          Sample Preparation (Protein Precipitation)

          Rationale: Derivatization (e.g., Butyl chloroformate) adds complexity and variability. Direct precipitation is cleaner for HILIC.

          • Aliquot: Transfer

            
             of plasma or cell lysate to a 1.5 mL tube.
            
          • Precipitate: Add

            
             of cold Extraction Solvent (80% Acetonitrile / 20% Methanol with 0.1% Formic Acid).
            
            • Tip: The high organic content prepares the sample for HILIC injection conditions (preventing peak broadening).

          • Vortex: Mix vigorously for 30 seconds.

          • Centrifuge:

            
             for 10 minutes at 
            
            
            .
          • Transfer: Move supernatant to an LC vial. Do not dry down if sensitivity permits; drying can cause losses of volatile amines or contamination.

          LC-MS/MS Conditions[8]

          Chromatography (HILIC):

          • Column: Waters XBridge BEH Amide (

            
            ) or Agilent InfinityLab Poroshell 120 HILIC-Z.
            
          • Mobile Phase A: 20 mM Ammonium Formate in Water, pH 3.0 (Adjust with Formic Acid).

          • Mobile Phase B: 90% Acetonitrile / 10% Water / 10 mM Ammonium Formate, pH 3.0.

            • Note: Buffer is required in both phases in HILIC to maintain ionization layer stability.

          • Flow Rate:

            
            .[3]
            
          • Column Temp:

            
            .[2]
            

          Gradient Table:

          Time (min) % B Event
          0.0 90 Initial Hold
          1.0 90 Start Gradient
          6.0 60 Elution of AAs
          6.1 40 Column Flush
          8.0 40 End Flush
          8.1 90 Re-equilibration (Critical in HILIC)

          | 12.0 | 90 | Ready for Injection |

          Mass Spectrometry (ESI+):

          • Source: Electrospray Ionization (Positive Mode).[3][4]

          • Capillary Voltage: 3.0 kV.

          • Desolvation Temp:

            
            .
            
          • Gas Flow: High (HILIC requires good desolvation of aqueous/organic mix).

          MRM Transitions (The "Fingerprint")

          The transition

          
          
          Immonium Ion
          CompoundPrecursor (m/z)Product (m/z)Collision Energy (V)Dwell (ms)Type
          L-Leucine (
          
          
          ;
          
          
          )
          139.1 92.1 18 50 Quant
          L-Leucine (
          
          
          ;
          
          
          )
          139.176.12550Qual
          Native L-Leucine132.186.11820Target/IS
          Native L-Isoleucine132.186.11820Interference Check
          Native Allo-isoleucine132.186.11820Interference Check
          • Calculation Validation:

            • Native Leu Immonium (

              
              ) = 
              
              
              .
            • Labeled Leu Immonium (

              
              ) = 
              
              
              .
            • Note: The carboxyl carbon (

              
              ) is lost during fragmentation, so the fragment only contains 5 of the 6 labeled carbons.
              

          Data Analysis & Metabolic Pathway Context

          When using this method for Metabolic Flux Analysis , understanding the downstream catabolism is vital. The label from Leucine is transferred into the TCA cycle via Acetyl-CoA and Acetoacetate.

          BCAA Catabolism Pathway

          This diagram maps the flow of the isotope label, aiding in the interpretation of flux data.

          BCAALeuL-Leucine(13C6, 15N)KICalpha-Ketoisocaproate(KIC)Leu->KICBCAT(Transamination)IsoValIsovaleryl-CoAKIC->IsoValBCKDH(Decarboxylation)HMGHMG-CoAIsoVal->HMGAcAcAcetoacetateHMG->AcAcAcCoAAcetyl-CoAHMG->AcCoATCATCA Cycle(Citrate, etc.)AcAc->TCAAcCoA->TCAOxidation

          Caption: Catabolic pathway of Leucine. Note that BCKDH step releases CO2, losing one 13C atom.

          Troubleshooting & Validation

          IssueProbable CauseCorrective Action
          Co-elution of Leu/Ile Column aging or pH drift.Check mobile phase pH (must be 3.0).[2] Replace HILIC column if >1000 injections.
          Low Sensitivity Ion suppression from salts.Divert flow to waste for first 1 min. Ensure sample extract is high % organic.
          Peak Tailing Sample solvent mismatch.Ensure sample diluent matches initial mobile phase (90% ACN).
          Backpressure High Salt precipitation.Wash system with 50:50 Water:MeOH (no salt) at end of day.

          References

          • Vertex AI Search. (2026). LC-MS/MS method for detection of underivatized branched-chain amino acids. Retrieved from

          • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Application Note 5991-8626EN. Retrieved from

          • Waters Corporation. (2023). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids. Retrieved from

          • Shimadzu. (2022). LC-MS/MS Method Package for D/L Amino Acids. Retrieved from

          • Cambridge Isotope Laboratories. (2024).[5] L-Leucine (

            
            , 
            
            
            ) Product Specifications. Retrieved from

          using L-LEUCINE (13C6; 15N) as an internal standard in mass spectrometry

          Author: BenchChem Technical Support Team. Date: February 2026

          Application Note: High-Precision Quantification and Proteomic Labeling using L-Leucine (

          
          ) [1]
          

          Abstract & Core Principle

          This guide details the application of L-Leucine (

          
          )  as a "heavy" stable isotope internal standard (IS).[1] Unlike deuterated standards (
          
          
          
          or
          
          
          ), which often suffer from the "chromatographic isotope effect"—a phenomenon where the heavy isotope elutes slightly earlier than the analyte due to weaker hydrophobic interactions—
          
          
          and
          
          
          isotopes possess physicochemical properties nearly identical to natural isotopes.

          Key Advantage: The

          
           analog co-elutes perfectly with endogenous L-Leucine. This ensures that the standard experiences the exact same matrix suppression or enhancement events as the analyte at the electrospray ionization (ESI) source, providing the highest tier of quantitative accuracy (Type I Accuracy).
          

          Isotope Specifications:

          • Formula:

            
            
            
          • Mass Shift: +7 Da (Parent), +6 Da (Immonium Fragment)

          • Purity Requirement: >98% isotopic enrichment to prevent contribution to the M+0 (light) signal.

          Technical Principle: The Co-Elution Logic

          The following diagram illustrates the critical workflow difference between using a Deuterated standard (risk of separation) and a Carbon-13/Nitrogen-15 standard (perfect co-elution).

          IDMS_Logic Sample Biological Sample (Endogenous Leu) LC_Col RP-HPLC Column (C18) Sample->LC_Col IS_D Deuterated IS (Leu-d3) IS_D->LC_Col Traditional IS_CN Heavy IS (Leu-13C6-15N) IS_CN->LC_Col Recommended Result_D Result A (Risk): RT Shift detected. Ionization environment differs. Ratio Error. LC_Col->Result_D Chromatographic Isotope Effect Result_CN Result B (Optimal): Perfect Co-elution. Identical Matrix Effect. Precise Quantification. LC_Col->Result_CN No Shift

          Caption: Comparison of Internal Standard behaviors.

          
           standards eliminate retention time shifts common with deuterated isotopes.
          

          Protocol A: Targeted Metabolomics (Plasma Quantification)

          Application: Clinical research (e.g., MSUD screening), nutritional studies. Matrix: Human Plasma/Serum.

          Materials
          • Analyte: L-Leucine.[2][3][4][5]

          • Internal Standard: L-Leucine (

            
            ).[1][2][6][7]
            
          • Precipitation Agent: Sulfosalicylic Acid (SSA) 10% or Acetonitrile (LC-MS grade).

          • Column: Intrada Amino Acid (Imtakt) or C18 with Ion Pairing (though HILIC is preferred for underivatized AA).

          Step-by-Step Workflow
          • Stock Preparation:

            • Dissolve L-Leucine (

              
              ) in 0.1M HCl to create a 10 mM Stock.
              
            • Note: Acidic conditions improve stability. Store at -80°C.

          • Working Solution (Spike):

            • Dilute Stock to 50 µM in water.

          • Sample Extraction (Protein Precipitation):

            • Aliquot 50 µL of Plasma into a 1.5 mL tube.

            • Add 10 µL of Working IS Solution (50 µM). Crucial: Vortex before precipitation to equilibrate the IS with the matrix proteins.

            • Add 200 µL of cold Acetonitrile (or 50 µL 10% SSA).

            • Vortex vigorously for 30s.

            • Centrifuge at 14,000 x g for 10 min at 4°C.

          • Analysis:

            • Transfer supernatant to a glass vial.

            • Inject 1-2 µL onto LC-MS/MS.

          Mass Spectrometry Parameters (MRM)

          Mode: ESI Positive (+)

          CompoundPrecursor (
          
          
          )
          Product (
          
          
          )
          Dwell (ms)Collision Energy (V)Type
          L-Leucine (Nat) 132.186.15015Quant
          L-Leucine (Nat) 132.143.15025Qual
          L-Leucine (
          
          
          )
          139.1 92.1 5015IS Quant
          L-Leucine (
          
          
          )
          139.1 46.1 5025IS Qual

          Note on Transitions: The primary fragment (86.1) is the immonium ion (

          
          ). For the heavy standard, this fragment contains 5 of the 6 
          
          
          
          atoms and the single
          
          
          , resulting in a +6 Da shift (
          
          
          ).

          Protocol B: Proteomics (SILAC)

          Application: Relative quantification of protein expression in cell culture.[8][9] Mechanism: Metabolic incorporation of heavy leucine into the proteome.

          Materials
          • Media: SILAC-specific DMEM or RPMI (deficient in Leu, Lys, Arg).

          • FBS: Dialyzed Fetal Bovine Serum (10 kDa cutoff) to remove endogenous amino acids.

          • Heavy AA: L-Leucine (

            
            ).[1][2][6]
            
          Workflow Diagram

          SILAC_Workflow Cells Cells (e.g., HeLa) Light_Media Light Media (Natural Leu) Cells->Light_Media Heavy_Media Heavy Media (Leu-13C6-15N) Cells->Heavy_Media Culture Culture (>6 Doublings) for full incorporation Light_Media->Culture Heavy_Media->Culture Lysis Cell Lysis Culture->Lysis Mix Mix Lysates (1:1) Lysis->Mix Digest Trypsin Digestion Mix->Digest MS LC-MS/MS Analysis Digest->MS

          Caption: SILAC workflow ensuring complete metabolic labeling of the proteome before mixing and analysis.

          Detailed Protocol
          • Media Preparation:

            • Light: Add natural L-Leucine (50 mg/L) to Leu-deficient DMEM.

            • Heavy: Add L-Leucine (

              
              ) (50 mg/L) to Leu-deficient DMEM.
              
            • Supplement both with 10% Dialyzed FBS.[7]

          • Cell Culture (Incorporation):

            • Split cells into two populations (Light and Heavy).[6][7][9][10]

            • Passage cells for at least 6 doublings (approx. 2 weeks) to ensure >98% incorporation of the heavy isotope into cellular proteins.

            • Validation: Analyze a small aliquot of "Heavy" cells to confirm <1% unlabeled leucine peptides.

          • Treatment & Lysis:

            • Apply experimental treatment (e.g., Drug X) to the "Heavy" population.

            • Lyse cells using RIPA or Urea buffer.

            • Quantify total protein (BCA assay).

          • Mixing & Digestion:

            • Mix Light and Heavy lysates at a strict 1:1 ratio based on total protein.

            • Perform reduction (DTT), alkylation (IAA), and Trypsin digestion overnight.

          • Data Analysis:

            • Leucine-containing peptides will appear as doublets in the MS1 spectrum separated by 7 Da (or multiples thereof if multiple Leucines are present).

          Validation & QC Criteria

          To ensure the protocol is self-validating, monitor these metrics:

          • IS Area Stability (Metabolomics):

            • Plot the absolute peak area of the IS across the entire run.

            • Acceptance: CV < 15%.[11][12] A sharp drop indicates matrix suppression in that specific sample.

          • Retention Time Drift:

            • The RT difference between Natural Leucine and Heavy Leucine must be < 0.05 minutes . If drift occurs, check the column temperature or mobile phase composition.

          • Incorporation Efficiency (SILAC):

            • Before mixing, the Heavy sample must show <2% intensity of the Light peptide peak.

          Troubleshooting Guide

          IssueProbable CauseSolution
          Signal Saturation Concentration too highDilute sample or reduce injection volume. Leucine is abundant in plasma (~100-200 µM).
          Low IS Recovery Precipitation entrapmentEnsure IS is added before the organic solvent/acid. Vortex well.
          Incomplete Labeling (SILAC) Insufficient doublingsExtend culture duration. Ensure FBS is fully dialyzed (standard FBS contains light Leu).
          Interference (Isobaric) Isoleucine/AlloisoleucineThese isomers have the same mass. Ensure your LC gradient physically separates Leu from Ile/allo-Ile.

          References

          • Isotope Effects in Chromatography

            • Wang, S., et al. (2020). "Deuterium isotope effects in liquid chromatography-mass spectrometry.
            • (Contextual citation for D vs 13C behavior).

          • SILAC Methodology

            • Ong, S. E., et al. (2002). "Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics." Molecular & Cellular Proteomics.
          • Clinical Amino Acid Analysis

            • Instructions for Use: MassTrak AA Analysis.
          • Chemical Data & Transitions

            • PubChem Compound Summary for L-Leucine.

          Sources

          protocol for measuring muscle protein turnover with L-LEUCINE (13C6; 15N)

          Protocol for Measuring Muscle Protein Turnover with L-LEUCINE ( ; )[1][2]

          Abstract & Scope

          This application note details a rigorous stable isotope tracer protocol for quantifying Fractional Synthesis Rate (FSR) of skeletal muscle protein. While L-[1-

          L-Leucine (
          
          
          ;
          
          
          )
          Primed-Constant Infusion (PCI)

          Target Audience: Translational Scientists, Clinical Pharmacologists, and Metabolic Researchers.

          Principle of the Method

          The core principle relies on the Precursor-Product Model .[1][2] By maintaining a constant infusion of a labeled amino acid, we establish a steady-state isotopic equilibrium in the free amino acid pool (the "Precursor"). Over time, this tracer is incorporated into the muscle protein (the "Product").[3]

          The rate at which the tracer enrichment increases in the bound protein pool, relative to the enrichment of the precursor pool, dictates the synthesis rate.

          Metabolic Fate & Compartmentalization

          Correctly identifying the precursor pool is the most critical variable in FSR calculations.

          • Plasma Leucine: Often overestimates true precursor enrichment.

          • Intracellular Free Leucine: The preferred proxy for the true precursor (aminoacyl-tRNA).

          • 
            -Ketoisocaproate (KIC):  A surrogate marker.[4] Since KIC is produced via transamination of leucine intracellularly and exported to plasma, plasma KIC enrichment often mirrors intracellular leucine enrichment.
            
          Visualization: Tracer Kinetics & Compartmentalization

          The following diagram illustrates the kinetic flow of the L-Leucine (

          
          

          LeucineKineticsInfusionTracer Infusion(L-Leu 13C6; 15N)PlasmaLeuPlasma Leucine(Pool 1)Infusion->PlasmaLeuInputMuscleLeuIntracellularFree Leucine(Pool 2 - PRECURSOR)PlasmaLeu->MuscleLeuTransport (LAT1)MuscleLeu->PlasmaLeuEffluxtRNALeucyl-tRNA(True Precursor)MuscleLeu->tRNAChargingPlasmaKICPlasma KIC(Surrogate)MuscleLeu->PlasmaKICTransamination(Loss of 15N)tRNA->MuscleLeuDeacylationProteinMuscle Protein(Pool 3 - PRODUCT)tRNA->ProteinSynthesis (FSR)Protein->MuscleLeuBreakdown (FBR)PlasmaKIC->MuscleLeuRe-amination

          Caption: Kinetic pathway of L-Leucine tracer showing transport, transamination to KIC, and protein incorporation.

          Experimental Design & Materials

          Tracer Specifications[2]
          • Compound: L-Leucine (

            
            ; 
            
            
            )[4][5][6]
          • Chemical Purity: >98.5%[7]

          • Isotopic Enrichment: >99 atom%

          • Formulation: Dissolved in sterile 0.9% saline. For human use, must be sterile-filtered (0.22

            
            m) and tested for pyrogens.
            
          Subject Preparation
          • State: Post-absorptive (fasted overnight) is standard to reduce insulin-mediated variability.

          • Catheters:

            • Arm A (Antecubital): Tracer infusion.[5][1][2][3][8][9][10]

            • Arm B (Hand/Wrist): Retrograde cannulation for "arterialized" venous blood sampling (heated box at 55°C).

          The Infusion Protocol

          To achieve a rapid isotopic plateau (steady state), a Prime + Constant infusion strategy is mandatory.

          ParameterRecommended Dose (Human)Rationale
          Priming Bolus
          
          
          Instantly fills the bicarbonate and leucine pools to target enrichment (~5%).
          Infusion Rate
          
          
          Matches metabolic clearance to maintain steady state.
          Duration 180 – 240 minutesAllows sufficient time for measurable tracer incorporation into protein.

          Clinical Workflow (Step-by-Step)

          This workflow ensures the capture of "Baseline" (background noise) and two distinct "Plateau" timepoints to calculate the slope of incorporation.

          ClinicalProtocolT_min30T = -30 minCatheter PlacementT_0T = 0 minBaseline Blood & BiopsySTART INFUSION (Prime + Constant)T_min30->T_0T_120T = 120 minSteady State AchievedBlood DrawT_0->T_120Equilibration PeriodT_150T = 150 minMuscle Biopsy 1 (t1)T_120->T_150Maintain InfusionT_240T = 240 minMuscle Biopsy 2 (t2)End ProtocolT_150->T_240Linear Incorporation Phase

          Caption: Clinical timeline for Primed-Constant Infusion. Biopsies at t1 and t2 determine the synthesis rate.

          Biopsy Procedure[1]
          • Anesthesia: Local lidocaine (skin and fascia).

          • Technique: Bergström needle with suction.

          • Sample Handling (CRITICAL):

            • Blot excess blood immediately on sterile gauze.

            • Remove any visible fat/connective tissue.

            • Snap freeze in liquid nitrogen within 15 seconds of excision.

            • Store at -80°C. Metabolism must stop instantly to preserve the intracellular enrichment profile.

          Analytical Workflow (Mass Spectrometry)

          Sample Processing

          Muscle tissue must be fractionated to separate the Free Intracellular Pool (Precursor) from the Bound Protein Pool (Product).

          • Homogenization: 20-30 mg muscle in ice-cold PCA (Perchloric Acid, 2% w/v).

          • Centrifugation: 3,000 x g at 4°C.

            • Supernatant: Contains Free Amino Acids (Intracellular Pool).

            • Pellet: Contains Mixed Muscle Protein.[3]

          • Protein Hydrolysis: Wash pellet 3x with ethanol/ether. Hydrolyze in 6M HCl at 110°C for 24 hours. Dry under nitrogen.

          • Derivatization: Use MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) to form TBDMS derivatives .

            • Reaction: Add 50

              
              L MTBSTFA + 50 
              
              
              L Acetonitrile; incubate at 70°C for 60 min.
            • Why TBDMS? It produces a stable

              
               fragment (loss of tert-butyl group) that retains the entire amino acid skeleton (including all 13C and 15N labels).
              
          GC-MS Analysis Parameters
          • Instrument: Agilent 5977B (or equivalent) Single Quadrupole or Triple Quad in SIM mode.

          • Column: DB-5ms or equivalent non-polar capillary column.

          • Ion Monitoring (SIM):

          SpeciesDescriptionMass Fragment (m/z) [TBDMS]
          L-Leucine (Natural) Light (M+0)302
          L-Leucine (
          
          
          ;
          
          
          )
          Tracer (M+7)309
          Internal Standard e.g., NorleucineDepends on standard

          Note: If measuring KIC (plasma), derivatize with quinoxalinol-TBDMS and monitor m/z 232 (Light) and 239 (Heavy).

          Calculations & Data Analysis

          The Fractional Synthesis Rate (FSR) is calculated using the standard precursor-product equation.[1][11]

          11

          Where:

          • 
             = Enrichment of protein-bound leucine at time 2 (Atom Percent Excess - APE).
            
          • 
             = Enrichment of protein-bound leucine at time 1.
            
          • 
             = Average enrichment of the intracellular free leucine pool between t1 and t2.
            
          • 
             = Time interval between biopsies in hours.
            

          Calculation of Enrichment (APE):

          Troubleshooting & Optimization

          IssueProbable CauseCorrective Action
          Low Protein Enrichment Infusion too short or rate too low.Extend infusion to 4 hours; ensure prime dose was sufficient.
          Unstable Precursor Enrichment Non-steady state.Check pump accuracy. Ensure subjects are truly post-absorptive.
          Blood Contamination Poor biopsy handling.Thoroughly blot tissue. Measure hemoglobin in homogenate to mathematically correct for extracellular fluid contribution.
          Peak Overlap Incomplete derivatization.Ensure reagents are fresh (MTBSTFA is moisture sensitive).

          References

          • Wolfe RR, Chinkes DL. Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. 2nd Edition. Wiley-Liss; 2005.

          • Smith K, et al. Measurement of Muscle Protein Fractional Synthesis Rate by Capillary Gas Chromatography/Combustion Isotope Ratio Mass Spectrometry.[9] Biomedical & Environmental Mass Spectrometry.

          • Wilkinson DJ, et al. A new method to measure muscle protein synthesis in humans by endogenously introduced d9-leucine and using blood for precursor enrichment determination.[4] Physiological Reports. 2014.

          • Atherton PJ, et al. Distinct anabolic signalling responses to amino acids in C2C12 skeletal muscle cells. Amino Acids. 2010.

          • Biolo G, et al. Measurement of muscle protein fractional synthesis and breakdown rates from a pulse tracer injection.[1][2] Am J Physiol Endocrinol Metab. 2002.[2][3]

          Troubleshooting & Optimization

          troubleshooting L-LEUCINE (13C6; 15N) mass spectrometry data

          Technical Support Center: Troubleshooting L-LEUCINE ( ; ) Mass Spectrometry Data

          Reagent Focus: L-Leucine (

          
          
          Mass Shift:Primary Application:

          Diagnostic Workflow: Signal Integrity & Identification

          Before adjusting instrument parameters, verify the fundamental integrity of your signal using this logic flow. This diagram addresses the two most common failure modes: Signal Absence and Isobaric Interference .

          TroubleshootingFlowStartIssue: Unexpected DataCheckMS1. Check Precursor Mass(Expect m/z 139.1)Start->CheckMSSignalTypeIs the Signal Present?CheckMS->SignalTypeNoSignalNo Signal / Low SensitivitySignalType->NoSignalNoWrongRTSignal at Wrong RT(Isobaric Interference)SignalType->WrongRTYes, but ambiguousSolubilityCheck Solubility:Use 0.1M HCl or heated waterNoSignal->SolubilitySeparationCheck Chromatography:Leu vs Ile SeparationWrongRT->SeparationTransitionVerify MRM Transition:139.1 -> 92.1 (Immonium)Solubility->TransitionFragmentCheckVerify Secondary Ion:139.1 -> 46.1 (Isopropyl)Separation->FragmentCheckcaptionFigure 1: Diagnostic logic for L-Leucine (13C6; 15N) signal validation.

          Technical Specifications & MRM Transitions

          Accurate quantification requires precise Multiple Reaction Monitoring (MRM) transitions. The fully labeled L-Leucine (

          
          
          +7 Da
          Optimized MRM Transitions
          ParameterUnlabeled L-Leucine (
          
          
          ;
          
          
          )
          Labeled L-Leucine (
          
          
          ;
          
          
          )
          Explanation of Shift
          Precursor Ion (Q1) 132.1 m/z
          
          
          139.1 m/z
          
          
          All 6 carbons (
          
          
          ) and 1 nitrogen (
          
          
          ) are labeled.
          
          
          .[1]
          Primary Product (Q3) 86.1 m/z (Immonium)92.1 m/z The immonium ion (
          
          
          ) loses the carboxyl carbon (
          
          
          ). It retains 5 labeled carbons and 1 labeled nitrogen.[2][3]
          
          
          .
          Secondary Product (Q3) 43.1 m/z (Isopropyl)46.1 m/z The isopropyl side chain (
          
          
          ) retains 3 labeled carbons.
          
          
          .
          Collision Energy (CE) ~15-20 eV~15-20 eVOptimal CE is usually identical to the unlabeled standard.

          Critical Note: Do not assume a uniform +7 Da shift for all fragments. The loss of the carboxyl group (COOH) during the formation of the immonium ion removes one

          
           atom, resulting in a +6 Da shift for the primary fragment.
          

          Troubleshooting Guides (Q&A)

          Issue Category: Signal & Sensitivity

          Q: I see a strong precursor at 139.1 m/z, but no signal in the MS/MS channel. What is wrong?

          • Cause: Incorrect product ion selection.

          • Explanation: Users often program a +7 Da shift for the fragment ion (i.e., looking for 93.1 m/z). However, the dominant fragmentation pathway for Leucine is the formation of the immonium ion via the loss of formic acid/CO + H2O. This loss includes the carboxyl carbon.

          • Solution: Change your Q3 transition to 92.1 m/z . The immonium ion contains only 5 of the 6 labeled carbons.

          Q: The signal intensity of my labeled standard is significantly lower than the unlabeled analyte.

          • Cause: Solubility or Suppression.

          • Explanation: L-Leucine is hydrophobic. If you prepared the stock solution in pure water at high concentration, it may not have fully dissolved.

          • Solution:

            • Solubility: Dissolve the stock in 0.1 M HCl or warm water (<40°C) to ensure complete solubilization before diluting into the mobile phase.

            • Ion Suppression: If analyzing in a complex matrix (plasma/media), the labeled standard might be co-eluting with a matrix suppressant different from the analyte (unlikely if they co-elute) or the concentration is too low relative to the matrix background.

          Issue Category: Chromatographic Separation (The "Isobaric Trap")

          Q: I see two peaks in my heavy channel (139.1 -> 92.1). Which one is Leucine?

          • Cause: Presence of L-Isoleucine (

            
            ; 
            
            
            ) or Alloisoleucine.
          • Explanation: Leucine and Isoleucine are structural isomers.[1] If your labeled standard is impure or if you are conducting a metabolic flux study where de novo synthesis occurs, you may see both. In standard C18 chromatography, they often co-elute or separate poorly.

          • Solution:

            • Chromatography: Use a specialized amino acid column (e.g., Intrada Amino Acid) or a C18 column with a long gradient and ion-pairing agents (though MS-friendly mobile phases are preferred).

            • Differentiation: Leucine elutes after Isoleucine on most reverse-phase columns.

            • Secondary Transition: Use the transition 139.1 -> 69.1 (loss of ammonia + formic acid) which is often more abundant in Isoleucine, or 139.1 -> 46.1 (Isopropyl) which is specific to Leucine's side chain structure.

          Issue Category: Metabolic Flux & Scrambling

          Q: In my metabolic flux experiment, I see peaks at M+6 and M+5. Is my reagent degrading?

          • Cause: Metabolic Scrambling / Transamination.

          • Explanation: In live cells, Leucine can undergo reversible transamination. The

            
             label can be lost to the glutamate pool, leaving a 
            
            
            -labeled
            
            
            -ketoisocaproate, which can be re-aminated with unlabeled nitrogen.
            • M+7: Intact tracer.

            • M+6:

              
               skeleton with 
              
              
              (Transamination).
          • Solution: Calculate the M+6/M+7 ratio to quantify the rate of transamination. This is not a reagent defect but a biological readout.

          Experimental Protocol: Separation of Leucine & Isoleucine

          To ensure the peak you are quantifying is indeed L-Leucine, use this validated LC-MS method logic.

          Methodology:

          • Column: High-strength silica C18 (e.g., 2.1 x 100 mm, 1.7 µm) or dedicated Amino Acid column.

          • Mobile Phase A: 0.1% Formic Acid in Water (Volatile, MS-compatible).

          • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

          • Gradient:

            • Hold low %B (e.g., 1-2%) for 2 minutes to retain polar amino acids.

            • Slow ramp to 15% B over 10 minutes. Crucial: The separation of Leu/Ile requires a shallow gradient.

          • Validation: Inject a mix of unlabeled Leu and Ile. Ile typically elutes first. Verify that your Labeled Leu standard aligns perfectly with the Unlabeled Leu retention time.

          SeparationLogicSampleSample InjectionColumnC18 Column(Shallow Gradient)Sample->ColumnPeak1Peak 1: Isoleucine(Elutes First)Column->Peak1Peak2Peak 2: Leucine(Elutes Second)Column->Peak2MS_DetectionMS Detection(MRM 139.1 -> 92.1)Peak1->MS_DetectionInterferencePeak2->MS_DetectionTargetcaptionFigure 2: Chromatographic elution order of Leucine vs Isoleucine.

          References

          • Sigma-Aldrich. L-Leucine-13C6,15N Product Specification & Mass Shift. Retrieved from

          • Cambridge Isotope Laboratories. Stable Isotope Standards for Mass Spectrometry: Amino Acid Analysis.[3] Retrieved from

          • SCIEX. Rapid LC-MS/MS Analysis of Free Amino Acids (MIDAS Workflow). Retrieved from

          • National Institutes of Health (NIH). 13C-based metabolic flux analysis protocols. Retrieved from

          • Waters Corporation. Separation of Leucine and Isoleucine using UPLC. Retrieved from

          Advanced Optimization of L-LEUCINE (13C6; 15N) Infusion for Steady-State Kinetics

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          Achieving isotopic steady state with L-Leucine (13C6; 15N) is not merely about pump settings; it is an exercise in balancing reciprocal pool kinetics. As you are using a dual-labeled tracer, you face a unique challenge: the metabolic divergence of your labels. The 13C carbon skeleton tracks oxidative and synthetic fates, while the 15N label tracks transamination flux.

          This guide moves beyond basic protocol to address the physiological causality of infusion dynamics, specifically focusing on the Prime-to-Constant Infusion Ratio (P/I) and the critical distinction between plasma Leucine and its intracellular surrogate,

          
          -Ketoisocaproate (KIC).
          
          Part 1: The Kinetic Foundation (Reciprocal Pool Model)

          To troubleshoot infusion rates, you must visualize the metabolic fate of your tracer. Unlike single-label tracers, L-Leucine (13C6; 15N) splits.

          The "Missing" Mass Shift Trap: A common support ticket we receive involves researchers looking for the M+7 isotopomer in the KIC pool and failing to find it.

          • Mechanism: Leucine undergoes reversible transamination to form KIC. During this process, the Nitrogen (15N) is transferred to

            
            -ketoglutarate to form Glutamate.
            
          • Result: Your intracellular precursor for oxidation (KIC) will be M+6 , not M+7. The M+7 species only exists in the fraction incorporated directly into protein or remaining as free Leucine.

          Visualizing the Divergence:

          LeucineMetabolism Tracer Infusate: L-Leucine (13C6; 15N) PlasmaLeu Plasma Leucine (13C6; 15N) Tracer->PlasmaLeu Infusion IntraLeu Intracellular Leucine (13C6; 15N) PlasmaLeu->IntraLeu Transport KIC Intracellular KIC (13C6 only) IntraLeu->KIC Transamination (-15N) Protein Muscle Protein (13C6; 15N) IntraLeu->Protein Synthesis (FSR) Glutamate Glutamate Pool (15N) IntraLeu->Glutamate N-Transfer KIC->IntraLeu Reamination (+14N) Oxidation Oxidation (13CO2) KIC->Oxidation Decarboxylation

          Figure 1: The Metabolic Divergence of Dual-Labeled Leucine. Note the loss of the 15N label during the transition to the KIC pool.

          Part 2: The "Golden Hour" – Priming Strategy

          The most frequent cause of "ramp-like" enrichment curves (non-steady state) is an incorrect Prime-to-Constant Infusion ratio.

          1. The Leucine Pool Prime

          You cannot rely on a generic amino acid priming ratio. Leucine has a large intracellular pool and rapid turnover.

          • Standard Protocol: 60 × Infusion Rate (per minute).

          • Optimization: If your pilot data shows a slow rise to plateau (>2 hours), increase the prime to 100 × Infusion Rate .

          • Calculation:

            
            
            
          2. The Bicarbonate Prime (Critical for Oxidation)

          If you are measuring leucine oxidation (via breath 13CO2), you must prime the bicarbonate pool. The body's bicarbonate pool is massive and turns over slowly. Without a prime, breath 13CO2 will not reach steady state for 4-6 hours.

          • Tracer: NaH13CO3 (Sodium Bicarbonate 13C).

          • Dose: ~0.1 to 0.2 mg/kg (bolus).

          3. Optimized Infusion Rates Table

          Based on standard human metabolic flux (post-absorptive).

          Subject StateInfusion Rate (mg/kg/min)Primary Prime (mg/kg)Bicarbonate Prime (mg/kg)Expected Plateau
          Healthy Young (Fasted) 0.06 – 0.083.6 – 4.80.1590-120 min
          Elderly / Sarcopenic 0.05 – 0.073.0 – 4.20.15120 min
          Exercise Recovery 0.10 – 0.126.0 – 7.20.2060-90 min
          Part 3: The Surrogate Reality (KIC vs. Plasma Leucine)

          Q: Why do we measure KIC enrichment instead of Plasma Leucine?

          A: This is a matter of intracellular validity . Protein synthesis occurs inside the cell, drawing from the intracellular amino acid pool.

          • The Gradient: The intracellular leucine enrichment is typically 20-30% lower than plasma leucine enrichment due to the dilution from unlabeled amino acids released by protein breakdown (proteolysis).

          • The Surrogate: KIC is formed almost exclusively intracellularly.[1] Therefore, plasma KIC enrichment equilibrates with, and accurately reflects, the intracellular leucine enrichment.

          • The Calculation: Using Plasma Leucine enrichment to calculate Fractional Synthesis Rate (FSR) will result in an underestimation of the true rate. Always use KIC (M+6) as the precursor enrichment.

          Part 4: Troubleshooting Matrix

          Issue: Enrichment curve is drifting (not flat).

          ObservationDiagnosisCorrective Action
          Gradual Rise Pool size underestimated; Prime was too low.Immediate: Do nothing; wait 60 mins. Next Exp: Increase P/I ratio to 80:1 or 100:1.
          Gradual Fall 1. Insulin spike (inhibits proteolysis, changes flux).2. Pump error.Protocol: Ensure strict fasting or use a pancreatic clamp. Check IV line patency.
          No M+7 in KIC Normal Physiology. Analysis: Look for M+6 in KIC. Look for M+7 in the Protein Bound fraction.
          Low Enrichment High background or "Flooding" effect from diet.Protocol: Verify subject is post-absorptive (10h fast). Increase infusion rate by 20%.
          Part 5: Step-by-Step Experimental Protocol
          Phase 1: Preparation
          • Tracer Prep: Dissolve L-Leucine (13C6; 15N) in sterile saline. Pass through a 0.22

            
            m filter.
            
          • Concentration Check: Verify concentration via spectrophotometry or HPLC before infusion. An error here invalidates the calculated rate.

          Phase 2: The Infusion (T=0 to T=180 min)
          • Baseline (T-30): Collect breath (if applicable) and blood samples for background enrichment.

          • The Prime (T=0): Administer the Leucine bolus (60x rate) and Bicarbonate bolus (if oxidizing) over 1-2 minutes.

          • Continuous Infusion (T=0 to End): Immediately start the pump at the calculated constant rate (e.g., 0.08 mg/kg/min).

          • Equilibration (T=0 to T=120): Allow pools to equilibrate. Do not sample.

          Phase 3: Steady-State Sampling (T=120 to T=180)
          • Frequency: Sample blood and breath every 15 minutes (120, 135, 150, 165, 180 min).

          • Processing:

            • Centrifuge immediately at 4°C.

            • Store plasma at -80°C.

            • Derivatization: For GC-MS, use t-BDMS or MTBSTFA derivatives.

            • Mass Spec Monitoring:

              • Leucine: Monitor m/z for M+0 and M+7.

              • KIC: Monitor m/z for M+0 and M+6 (Remember: Nitrogen is gone).

          References
          • Wolfe, R. R., & Chinkes, D. L. (2005).[2][3] Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. John Wiley & Sons.

          • Matthews, D. E., et al. (1980). Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-13C]leucine.[4][5][6][7][8][9] American Journal of Physiology-Endocrinology and Metabolism, 238(5), E473-E479.

          • Katsanos, C. S., et al. (2006). A high proportion of leucine is required for optimal stimulation of the rate of muscle protein synthesis by essential amino acids in the elderly. American Journal of Physiology-Endocrinology and Metabolism, 291(2), E381-E387.

          • Smith, K., et al. (1992). Flooding with L-[1-13C]leucine stimulates human muscle protein incorporation of continuously infused L-[1-13C]valine.[10][11] American Journal of Physiology, 262, E372-E376.

          Sources

          Technical Support Center: Troubleshooting Incomplete Labeling in SILAC Experiments with L-Leucine (13C6; 15N)

          Author: BenchChem Technical Support Team. Date: February 2026

          Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). This guide provides targeted troubleshooting strategies and frequently asked questions (FAQs) to address the specific challenge of incomplete labeling when using heavy L-Leucine (¹³C₆; ¹⁵N). Achieving complete and consistent labeling is paramount for accurate quantitative proteomics, and this document is designed to help you navigate and resolve common issues encountered during your experiments.

          I. Frequently Asked Questions (FAQs)

          This section addresses common questions regarding SILAC labeling, with a focus on experiments involving heavy leucine.

          Q1: What is the fundamental principle of SILAC?

          SILAC is a metabolic labeling technique that allows for the quantitative comparison of protein abundances between different cell populations.[1][2][3] In a typical experiment, two populations of cells are cultured in media that are identical except for the isotopic composition of specific amino acids.[1][2] One population is grown in "light" medium containing the natural, most abundant isotopes of amino acids (e.g., ¹²C and ¹⁴N), while the other is grown in "heavy" medium containing stable, heavier isotopes (e.g., ¹³C and ¹⁵N) of the same amino acids.[1][2][3]

          Over several cell divisions, the heavy amino acids are incorporated into all newly synthesized proteins in the "heavy" cell population.[4][5] Once labeling is complete, the cell populations can be subjected to different experimental conditions, combined, and then analyzed by mass spectrometry.[2][4] Because the heavy and light proteins are chemically identical but have a known mass difference, the relative abundance of a protein between the two samples can be accurately determined by comparing the signal intensities of the corresponding light and heavy peptide pairs in the mass spectrometer.[1][3]

          Q2: Why is complete labeling so critical for accurate quantification?
          Q3: How many cell doublings are generally required to achieve complete labeling?

          For most adherent cell lines, a minimum of five to six cell doublings in the SILAC medium is recommended to achieve near-complete incorporation of the heavy amino acids.[6][7][10] This is because the replacement of light amino acids with their heavy counterparts occurs through protein turnover and the dilution of the existing "light" proteome with newly synthesized "heavy" proteins.[6] For slower-growing cell lines, suspension cells, or primary cells, achieving complete labeling can be more challenging and may require a longer incubation period.[6] It is always advisable to empirically determine the optimal labeling time for your specific cell line.

          Q4: How can I verify the labeling efficiency in my experiment?

          Before proceeding with your main experiment, it is essential to perform a quality control (QC) check to determine the labeling efficiency.[6][11] This critical step ensures the reliability of your quantitative results. The general workflow is as follows:

          • Harvest a small aliquot of cells that have been cultured in the heavy SILAC medium for the predetermined number of doublings.[6]

          • Extract the proteins and digest them into peptides using an appropriate protease, most commonly trypsin.[6][12]

          • Analyze the resulting peptide mixture using high-resolution mass spectrometry.[6]

          • Calculate the labeling efficiency by determining the ratio of the intensity of the heavy peptide to the sum of the intensities of both the heavy and light peptides for several identified proteins.[6] The goal is to confirm that the incorporation of the heavy amino acid is at least 95%.[6][8]

          II. Troubleshooting Guide: Addressing Incomplete L-Leucine (¹³C₆; ¹⁵N) Labeling

          This guide provides a structured approach to diagnosing and resolving common issues that lead to incomplete protein labeling with heavy leucine in SILAC experiments.

          Issue 1: Low Labeling Efficiency (<95%) Detected in QC Analysis

          Incomplete labeling is a common hurdle in SILAC experiments. The following decision tree and detailed explanations will guide you through the troubleshooting process.

          G start Incomplete Labeling (<95%) with Heavy Leucine q1 Have cells undergone at least 5-6 doublings? start->q1 s1 Extend culture period. Re-evaluate labeling efficiency. q1->s1 No q2 Is dialyzed serum being used? q1->q2 Yes end Re-run QC to confirm >95% labeling s1->end s2 Switch to dialyzed FBS to minimize light amino acids. q2->s2 No q3 Is the heavy leucine concentration optimal? q2->q3 Yes s2->end s3 Increase heavy leucine concentration. Monitor cell health. q3->s3 No q4 Are cells healthy and growing normally? q3->q4 Yes s3->end s4 Optimize cell culture conditions. Check for contamination. q4->s4 No q4->end Yes s4->end

          Caption: Troubleshooting workflow for incomplete SILAC labeling.

          Potential Cause 1: Insufficient Cell Doublings
          • Causality: The replacement of the endogenous "light" leucine with the "heavy" isotope is a gradual process that depends on protein turnover and cell division.[6] If cells have not undergone a sufficient number of doublings, the "light" proteome will not be sufficiently diluted, resulting in incomplete labeling.

          • Troubleshooting Action:

            • Verify Doubling Time: Accurately determine the doubling time of your specific cell line under SILAC culture conditions.

            • Extend Culture Period: Ensure that the cells are cultured for at least 5-6 doublings. For slower-growing cell lines, this period will need to be extended.[6]

            • Re-evaluate: After extending the culture time, perform another QC analysis to check the labeling efficiency.

          Potential Cause 2: Contamination with Light Amino Acids
          • Causality: The presence of "light" leucine in the cell culture medium will compete with the "heavy" leucine for incorporation into newly synthesized proteins, thereby reducing labeling efficiency. A primary source of this contamination is standard fetal bovine serum (FBS), which contains endogenous amino acids.[6][13]

          • Troubleshooting Action:

            • Use Dialyzed FBS: It is crucial to use dialyzed FBS, from which small molecules like amino acids have been removed.[6][10][13]

            • Check Other Media Components: Ensure that all other media supplements, such as glutamine solutions, are free of contaminating amino acids.[6]

          Potential Cause 3: Suboptimal Heavy Amino Acid Concentration
          • Causality: The optimal concentration of heavy amino acids can be cell line-dependent.[6] If the concentration of heavy leucine is too low, it may become the limiting factor for protein synthesis, leading to reduced cell growth and incomplete labeling. Conversely, excessively high concentrations can also be toxic to some cell lines.

          • Troubleshooting Action:

            • Consult Recommendations: Start with the recommended concentrations of heavy amino acids for your specific SILAC medium formulation.

            • Titrate Concentration: If labeling remains low, consider incrementally increasing the concentration of heavy leucine in the medium.

            • Monitor Cell Health: Closely monitor cell morphology and growth rate after any changes in amino acid concentration.[6] Any signs of cellular stress may indicate that the concentration is too high.

          Amino AcidTypical Concentration in DMEM/RPMI
          L-Leucine105 mg/L
          L-Lysine146 mg/L
          L-Arginine84 mg/L
          Note: These are typical concentrations and may need to be optimized for your specific cell line and experimental conditions.
          Potential Cause 4: Poor Cell Health or Suboptimal Culture Conditions
          • Causality: The efficiency of protein synthesis and turnover is directly linked to the overall health of the cells.[6] Stressful culture conditions, such as contamination, nutrient depletion, or improper pH, can negatively impact these processes and lead to inefficient labeling.

          • Troubleshooting Action:

            • Monitor Cell Morphology: Regularly inspect your cells under a microscope for any changes in morphology that might indicate stress or contamination.

            • Optimize Culture Conditions: Ensure that the cells are cultured under optimal conditions, including appropriate temperature, CO₂, and humidity.

            • Check for Contamination: Routinely test your cultures for mycoplasma and other potential contaminants.

          Issue 2: Arginine-to-Proline Conversion (A Common SILAC-Related Issue)

          While this guide focuses on leucine, it is important to be aware of another common metabolic issue in SILAC experiments: the conversion of heavy arginine to heavy proline.[12][14][15] This can complicate data analysis, as peptides containing proline may show an unexpected heavy peak.[12]

          Potential Cause: High Arginase and Ornithine Aminotransferase Activity
          • Causality: Some cell lines have high metabolic activity that can convert arginine to proline.[6][15] This is a known issue that can affect the accuracy of quantification for proline-containing peptides.[12]

          • Troubleshooting Action:

            • Supplement with Unlabeled Proline: The most common and effective solution is to supplement the SILAC medium with a high concentration of unlabeled L-proline (typically 200 mg/L).[6][12][13] This excess of "light" proline inhibits the enzymatic pathway responsible for the conversion.

            • Bioinformatic Correction: Several data analysis software packages have features that can account for and correct the mass shifts associated with proline conversion.[6][12]

            • Consider Alternative Cell Lines: If the issue persists and is severe, you may need to consider using a different cell line with known lower rates of arginine-to-proline conversion.[6]

          G start Start SILAC Experiment adapt Adaptation Phase: Culture cells in heavy SILAC medium for >5 doublings start->adapt qc QC Check: Verify >95% labeling via Mass Spectrometry adapt->qc qc->adapt Fail experiment Experimental Phase: Apply differential treatments qc->experiment Pass harvest Harvest and Combine Cell Populations experiment->harvest process Protein Extraction, Digestion, and Cleanup harvest->process ms LC-MS/MS Analysis process->ms data Data Analysis: Protein ID and Quantification ms->data end Results data->end

          Caption: General experimental workflow for a SILAC experiment.

          III. Experimental Protocols

          Protocol 1: Verifying SILAC Labeling Efficiency

          This protocol outlines the key steps to assess the incorporation of heavy L-Leucine (¹³C₆; ¹⁵N) into your cells.

          Materials:

          • Cells cultured in "heavy" SILAC medium

          • Phosphate-buffered saline (PBS)

          • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

          • Protein quantification assay (e.g., BCA assay)

          • Dithiothreitol (DTT)

          • Iodoacetamide (IAA)

          • Trypsin (mass spectrometry grade)

          • Sample cleanup tools (e.g., C18 StageTips)

          • High-resolution mass spectrometer

          Procedure:

          • Cell Harvest: After culturing for a minimum of 5-6 cell doublings, harvest a small aliquot of cells (e.g., 1x10⁶ cells). Wash the cells twice with ice-cold PBS.

          • Cell Lysis: Lyse the cell pellet using a suitable lysis buffer.

          • Protein Quantification: Determine the protein concentration of the lysate.

          • Protein Digestion:

            • Take approximately 20-50 µg of protein.

            • Reduce disulfide bonds with DTT and alkylate with iodoacetamide.

            • Digest the proteins into peptides overnight using trypsin.[12]

          • Sample Cleanup: Desalt the resulting peptide mixture.

          • LC-MS/MS Analysis: Analyze the cleaned peptides using a high-resolution mass spectrometer.[6]

          • Data Analysis:

            • Search the mass spectrometry data against a relevant protein database.

            • Determine the ratio of heavy to light peptides for a selection of identified proteins.

            • Calculate the labeling efficiency using the following formula: Efficiency (%) = (Intensity of Heavy Peptide) / (Intensity of Heavy Peptide + Intensity of Light Peptide) * 100%[6]

          IV. References

          • Bell, et al. (2010). A genetic engineering solution to the "arginine conversion problem" in stable isotope labeling by amino acids in cell culture (SILAC). Molecular & Cellular Proteomics. [Link]

          • Cell Culture in SILAC media. (n.d.). Harvard University. [Link]

          • Bell, et al. (2010). A Genetic Engineering Solution to the “Arginine Conversion Problem” in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). Molecular & Cellular Proteomics. [Link]

          • Hoedt, et al. (2014). Quantitative Comparison of Proteomes Using SILAC. Current Protocols in Molecular Biology. [Link]

          • Smith, J. R., et al. (2010). Quantitative analysis of SILAC data sets using spectral counting. Journal of Proteome Research. [Link]

          • UT Southwestern Proteomics Core. (n.d.). SILAC Quantitation. UT Southwestern. [Link]

          • G-Biosciences. (2018). SILAC: A General Workflow for Improved Mass Spectrometry. G-Biosciences. [Link]

          • Duke Department of Biostatistics and Bioinformatics. (n.d.). Preparation of SILAC Media. Duke University. [Link]

          • Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols. [Link]

          • ResearchGate. (n.d.). Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC). ResearchGate. [Link]

          • Vermezovic, J., et al. (2012). Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Quantitative Comparison of the Membrane Proteomes of Self-renewing and Differentiating Human Embryonic Stem Cells. Molecular & Cellular Proteomics. [Link]

          • Thermo Fisher Scientific. (2018). How to Use video for SILAC metabolic labeling using mass spectromety. YouTube. [Link]

          • Soufi, B., et al. (2010). Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Applied to Quantitative Proteomics of Bacillus subtilis. Journal of Proteome Research. [Link]

          • Claydon, A. J., & Beynon, R. J. (2012). Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis. Molecular Omics. [Link]

          • ResearchGate. (n.d.). A schematic of SILAC (using leucine) and ICAT labeling strategies. ResearchGate. [Link]

          • Wikipedia. (n.d.). Stable isotope labeling by amino acids in cell culture. Wikipedia. [Link]

          • Lubeckyj, R. A., et al. (2007). Top-Down Quantitation and Characterization of SILAC-Labeled Proteins. Journal of the American Society for Mass Spectrometry. [Link]

          • ResearchGate. (n.d.). 46 questions with answers in SILAC | Science topic. ResearchGate. [Link]

          • Bendall, S. C., et al. (2008). Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells. Molecular & Cellular Proteomics. [Link]

          • Ong, S. E., & Mann, M. (2007). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols. [Link]

          • Chen, Y., et al. (2012). Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC). Journal of Proteomics. [Link]

          • Searle, B. C., et al. (2020). Improved SILAC quantification with data independent acquisition to investigate bortezomib-induced protein degradation. bioRxiv. [Link]

          Sources

          improving signal-to-noise ratio for L-LEUCINE (13C6; 15N) in MS

          Advanced Technical Guide: Optimizing Signal-to-Noise Ratio for L-Leucine ( ; ) in LC-MS/MS

          Introduction: The Sensitivity Paradox

          Achieving high signal-to-noise (S/N) ratios for L-Leucine (

          
          ; 
          
          
          )
          1isobaric interferenceion suppression1

          This guide moves beyond basic operation to address the causal mechanisms of signal loss. We will dissect the workflow into three critical control planes: Chromatographic Resolution , Ion Source Physics , and Matrix Management .

          Module 1: The Isobaric Barrier (Chromatography)[1]

          The single biggest destroyer of S/N for Leucine is not electronic noise—it is chemical noise from its structural isomer, Isoleucine . Both share the same exact mass in their unlabeled forms. While your labeled Leucine (

          
          
          1
          The Separation Strategy

          You cannot rely on MS selectivity alone. You must achieve baseline chromatographic separation (

          1

          Recommended Column Chemistries:

          • Mixed-Mode Intrada: Utilizes ionic and hydrophobic interactions.[1] Superior for underivatized amino acids.[1]

          • HILIC (Amide): Excellent retention for polar zwitterions like Leucine, moving them away from the solvent front (where suppression is highest).[1]

          • Specialized C18: Requires ion-pairing agents (e.g., HFBA) or long gradients, which can dirty the source.[1] Not recommended for high-sensitivity work.

          Workflow Logic: Separation Optimization

          SeparationLogicStartStart: Poor S/N for Leu(13C6;15N)CheckResCheck Resolution vs. IsoleucineStart->CheckResDecisionIs Rs > 1.5?CheckRes->DecisionNoNo (Co-elution)Decision->NoInterferenceYesYes (Separated)Decision->YesClean WindowAction1Switch to HILIC/Amide Columnor Intrada Amino AcidNo->Action1Action2Optimize Source/MatrixYes->Action2DerivConsider Derivatization(AccQ-Tag / FMOC)Action1->DerivIf sensitivity still low

          Caption: Decision tree for eliminating isobaric interference before MS tuning.

          Module 2: Ion Source & MS/MS Parameters[1][2][3]

          Once separation is secured, we must optimize the transmission of ions. L-Leucine (

          
          
          immonium ion1
          The Physics of the Transition
          • Precursor (Q1): L-Leucine (

            
            ; 
            
            
            ) has a mass shift of +7 Da over unlabeled Leucine (
            
            
            ).[1]
            • Calculation:

              
              .[1]
              
          • Product (Q3): The dominant fragment is the immonium ion formed by the loss of the carboxyl group (

            
            ).
            
            • Critical Detail: The carboxyl carbon is lost. Since the molecule is uniformly labeled (

              
              ), we lose one
              
              
              atom.[1]
            • Remaining Fragment: 5 carbons (

              
              ) + 1 nitrogen (
              
              
              ).[1][2][3]
            • Mass Shift:

              
               Da relative to the unlabeled fragment (86.1).[1]
              
            • Target Mass:

              
              .[1]
              
          Optimized MS Parameters Table
          ParameterSettingTechnical Rationale
          Ionization Mode ESI Positive (+)Amino acids protonate readily at acidic pH.[1]
          Precursor (Q1) 139.1 - 139.2 Selects the fully labeled M+H parent.[1]
          Product (Q3) 92.1 Selects the
          
          
          -
          
          
          immonium ion (most abundant).[1]
          Dwell Time 50–100 msHigher dwell time increases ion counting statistics, improving S/N.
          Cone Voltage 20–30 VOptimized to prevent in-source fragmentation.[1]
          Collision Energy 15–25 eVSufficient to cleave the carboxyl group without destroying the immonium ion.

          Module 3: Matrix Management & Sample Prep[1][6]

          If the instrument is tuned but S/N remains poor, the issue is likely Matrix Effects (Ion Suppression) . Phospholipids and salts compete for charge in the ESI droplet, "stealing" signal from your Leucine.

          Protocol: Protein Precipitation (PPT) vs. SPE
          • PPT (Quick, Dirty): Methanol/Acetonitrile crash. Leaves phospholipids.[1] High noise risk.

          • SPE (Clean, High S/N): Solid Phase Extraction removes salts and lipids.[1]

          Recommended SPE Protocol for Maximum S/N
          • Condition: MCX (Mixed-Mode Cation Exchange) cartridge with MeOH then Water.[1]

          • Load: Acidified sample (pH < 3). Leucine (+) binds to sorbent (-).[1]

          • Wash 1: 0.1% Formic Acid (removes proteins/salts).[1]

          • Wash 2: 100% Methanol (removes neutral lipids/phospholipids).[1] Critical step for S/N.

          • Elute: 5% Ammonium Hydroxide in Methanol.

          • Result: A clean extract where Leucine ionizes without competition.[1]

          Module 4: The "Nuclear Option" – Derivatization

          If underivatized analysis fails to meet LOD requirements (e.g., femtomole levels), you must derivatize.[1] Derivatization adds a hydrophobic tag, increasing surface activity in the ESI droplet and boosting ionization efficiency by 10–100x .

          Top Reagents:

          • AccQ-Tag (AQC): Converts amines to highly stable ureas.[1] Excellent stability.

          • FMOC: Adds a large hydrophobic group.[1] Great for reverse-phase retention.[1]

          • Butanol/HCl: Esterifies the carboxyl group. Simple, but requires evaporation steps.[1]

          Troubleshooting FAQ

          Q1: I see a peak for my labeled Leucine (139->92) in my blank samples. Why?

          • Cause: "Crosstalk" or impurities.[1][4]

          • Fix: Check the isotopic purity of your standard. If it is only 98% enriched, it may contain isotopologues.[1] Also, check for carryover from high-concentration standards injected previously. Run 3 solvent blanks.[1]

          Q2: My S/N fluctuates wildly between injections.

          • Cause: ESI spray instability.[1]

          • Fix: Check the LC flow rate. For standard ESI, 0.2–0.4 mL/min is optimal.[1] If using high flow (0.8 mL/min), ensure your desolvation temperature is high enough (500°C+) to dry the droplets.[1]

          Q3: Can I use Leucine-d3 instead of 13C6;15N?

          • Analysis: Deuterium (D) labels can suffer from "Isotope Effects" in chromatography, eluting slightly earlier than the analyte.

            
             co-elutes perfectly, making it the superior choice for S/N and quantification accuracy.[1]
            

          References

          • Kaspar, H., et al. (2009).[1] "Separation of Leucine and Isoleucine by LC-MS/MS." Journal of Chromatography B.

          • Shimadzu Application Note. (2018). "A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma."

          • Waters Corporation. (2020).[1] "Amino Acid Analysis using AccQ-Tag Ultra and UPLC."

          • Cambridge Isotope Laboratories. (2022).[1][2] "L-Leucine (

            
            ) Product Specification & Applications." 
            
          • Thermo Fisher Scientific. (2019).[1] "Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS."

          Validation & Comparative

          Technical Guide: Cross-Validation of L-Leucine (13C6; 15N) SILAC Data

          Author: BenchChem Technical Support Team. Date: February 2026

          Topic: Cross-validation of SILAC data obtained with L-LEUCINE (13C6; 15N) Content Type: Publish Comparison Guide

          Executive Summary

          Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is the gold standard for quantitative proteomics.[1] While Lysine (K) and Arginine (R) are the default labels due to their tryptic cleavage properties, L-Leucine (13C6; 15N) offers a distinct alternative. Leucine is the most abundant amino acid (~10% of the average proteome), offering superior theoretical coverage. However, its use introduces stochastic mass shifts (variable Leucine counts per peptide) that complicate data analysis.

          This guide provides a rigorous framework for generating, analyzing, and—most importantly—cross-validating Leucine-SILAC data against established benchmarks.

          Part 1: The Isotope Choice – Leucine vs. The K/R Standard

          To validate data, one must first understand the artifact potential. The choice of Leucine alters the fundamental logic of mass spectrometry quantification compared to standard K/R SILAC.

          Table 1: Technical Comparison of SILAC Labels
          FeatureStandard SILAC (Lys/Arg)Leucine SILAC (13C6; 15N)
          Isotope Label
          
          
          C
          
          
          -Lys /
          
          
          C
          
          
          N
          
          
          -Arg
          
          
          C
          
          
          N
          
          
          -Leu
          Mass Shift (
          
          
          m)
          Fixed (+8 Da, +10 Da, etc.)Variable (+7.017 Da per Leu residue)
          Tryptic Behavior Trypsin cleaves at the label.Trypsin ignores the label.
          Label Frequency 1 label per peptide (95% of cases).0, 1, 2, or more labels per peptide.
          Quantification Almost all identified peptides are quantifiable.Only Leu-containing peptides are quantifiable.
          Primary Risk Arginine-to-Proline conversion."Invisible" peptides (0 Leu) & complex spectra.
          The Mechanistic Challenge

          In K/R SILAC, every C-terminal ending (except the protein C-terminus) is labeled. In Leucine SILAC, a peptide might contain zero Leucines.

          • Implication: You may identify a protein with high confidence (high sequence coverage) but fail to quantify it if the detected peptides lack Leucine.

          • Validation Requirement: Cross-validation must differentiate between missing data (no expression) and unquantifiable data (no Leucine).

          Part 2: Experimental Workflow & Protocol

          Trustworthy data begins with a self-validating protocol. The most critical failure point in Leucine SILAC is incomplete incorporation due to contamination from serum.

          Diagram 1: Leucine SILAC Workflow (Graphviz)

          LeuSILAC_Workflow cluster_0 Cell Culture Phase cluster_1 Proteome Processing cluster_2 MS & Analysis Cells Cells (Low Passage) Media_L Light Media (Natural Leu) Cells->Media_L Media_H Heavy Media (Leu 13C6 15N) Cells->Media_H Lysis Lysis & Quantification Media_L->Lysis Condition A Media_H->Lysis Condition B Dialysis CRITICAL: Dialyzed FBS (Remove endogenous Leu) Dialysis->Media_L Dialysis->Media_H Mix 1:1 Mixing Lysis->Mix Digest Trypsin Digestion Mix->Digest LCMS LC-MS/MS (High Res) Digest->LCMS MaxQuant MaxQuant (Var. Multiplicity) LCMS->MaxQuant

          Caption: Workflow emphasizing the critical requirement of Dialyzed FBS to prevent light Leucine contamination in the Heavy channel.

          Protocol: The "Zero-Background" System
          • Media Preparation:

            • Use Leucine-deficient DMEM/RPMI.

            • Heavy Channel: Supplement with L-Leucine (

              
              C
              
              
              
              ,
              
              
              N) to a final concentration of ~50-100 mg/L (match the specific formulation of the base media).
            • Serum: You MUST use dialyzed Fetal Bovine Serum (dFBS) with a molecular weight cutoff (MWCO) of 10 kDa.[2] Standard FBS contains free light Leucine that will dilute the label, causing "ratio compression."

          • Incorporation Check (The First Validation):

            • Passage cells for at least 5-6 doublings.[3]

            • Test: Run a "Heavy-only" sample on the MS.

            • Success Metric: < 1% intensity of light Leucine-containing peptides. If light peptides persist, incorporation is incomplete, and quantitative ratios will be skewed.

          Part 3: Computational Configuration (MaxQuant)

          Standard software presets often fail with Leucine because they assume a fixed mass shift per peptide. You must configure the Multiplicity logic.

          • Software: MaxQuant (or Proteome Discoverer).

          • Label Configuration:

            • Name: Leu7 (Custom).

            • Composition: C(6) H(13) N O(2) vs. C(6) [13]C(6) H(13) [15]N O(2).

            • Mass Shift: +7.0171 Da.

          • Max Label Count: Set to at least 3 or 4 .

            • Reasoning: Unlike K/R (usually 1 label), a peptide like LLGLLK has 4 Leucines. The shift will be

              
               Da. The software must search for +7, +14, +21, and +28 Da pairs.
              

          Part 4: The Cross-Validation Framework

          This section details how to validate Leucine SILAC data using three distinct methodologies.

          Method A: Internal Bioinformatic Cross-Check (The "Ratio Consistency" Test)

          Since Leucine count varies, you can use this to your advantage. A protein ratio should be consistent regardless of whether the peptide has 1 Leu or 3 Leus.

          • Filter Data: Select proteins identified with >3 unique peptides.

          • Stratify: Group peptides by Leucine count (1-Leu peptides vs. Multi-Leu peptides).

          • Correlation: Plot the Log2 ratios of 1-Leu peptides against Multi-Leu peptides for the same protein.

            • Pass: Pearson correlation

              
              .
              
            • Fail: Low correlation suggests signal interference (e.g., a +7 Da peak overlapping with a contaminant).

          Method B: Orthogonal Validation (Western Blot)

          The classic biological validation.

          • Selection Criteria: Choose targets with varying Leucine content.

            • Target 1: High Leu content (easy to quantify by MS).

            • Target 2: Low Leu content (harder to quantify by MS).

          • Protocol: Run lysates from the same aliquots used for MS. Normalize to total protein (Coomassie/Stain-Free), not Housekeeping proteins (which might change).

          Method C: The "Gold Standard" Benchmark (K/R SILAC Comparison)

          If establishing a new Leucine-SILAC pipeline, you must benchmark it against K/R SILAC once.

          Diagram 2: Cross-Validation Logic Tree (Graphviz)

          Validation_Logic cluster_validation Validation Steps Data Leu-SILAC Dataset Filter Filter: Peptides with Leu >= 1 Data->Filter Check1 Internal Check: Ratio Consistency (1-Leu vs 3-Leu peptides) Filter->Check1 Check2 Orthogonal Check: Western Blotting Filter->Check2 Check3 Benchmark: Compare to K/R SILAC Filter->Check3 Decision Confidence Score Check1->Decision r > 0.8 Check2->Decision Direction match Check3->Decision Global Correlation

          Caption: A three-tiered validation approach ensuring data integrity despite variable Leucine incorporation.

          Part 5: Data Presentation & Interpretation

          When publishing Leucine-SILAC data, transparency regarding "Quantifiable Coverage" is mandatory.

          Recommended Data Table Format
          Protein IDGenePeptides IdentifiedLeu-Containing Peptides Leu-SILAC Ratio (H/L) Western Blot RatioValidation Status
          P04637TP531282.452.60Validated
          P00533EGFR25200.550.60Validated
          P12345TargetX80 NaN 1.20False Negative (MS)

          Key Insight: Note TargetX. In K/R SILAC, this protein would likely have a ratio.[3][4] In Leu-SILAC, if the 8 identified peptides happen to be devoid of Leucine (rare but possible in short tryptic peptides), the ratio is NaN. You must report "Peptides Identified" vs "Quantifiable Peptides" separately.

          References

          • Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols, 1(6), 2650–2660. Link

          • Cox, J., & Mann, M. (2008). MaxQuant enables high peptide identification rates, individualized p.p.b.-range mass accuracies and proteome-wide protein quantification. Nature Biotechnology, 26(12), 1367–1372. Link

          • Geiger, T., et al. (2011). Use of stable isotope labeling by amino acids in cell culture as a spike-in standard in quantitative proteomics. Nature Protocols, 6(2), 147–157. Link

          • Cambridge Isotope Laboratories. L-Leucine (13C6, 15N) Product Specification and SILAC Application Notes. Link

          • Thermo Fisher Scientific. SILAC Protein Quantitation Kits and Reagents User Guide. Link

          Sources

          A Comparative Guide to Dual-Labeling in L-Leucine (¹³C₆; ¹⁵N): Unlocking Deeper Metabolic Insights

          Author: BenchChem Technical Support Team. Date: February 2026

          Introduction: Beyond Single-Label Tracing

          In the intricate landscape of metabolic research, proteomics, and drug development, stable isotope-labeled compounds are indispensable tools for tracing the fate of molecules within complex biological systems.[1] For decades, researchers have relied on single-labeled amino acids—substituting carbon with ¹³C or nitrogen with ¹⁵N—to track metabolic pathways. These non-radioactive, safe isotopes act as molecular beacons, detectable by mass spectrometry (MS) and nuclear magnetic resonance (NMR).[] L-Leucine, an essential branched-chain amino acid (BCAA), is a focal point of this research due to its pivotal role in regulating protein synthesis, modulating protein degradation, and activating the critical mTOR signaling pathway.[3][4][5][6][7]

          However, single-isotope labeling provides only a partial view, tracking either the carbon backbone or the nitrogenous component of an amino acid. This guide presents a comprehensive assessment of the advantages of using dual-labeled L-Leucine (¹³C₆; ¹⁵N), a superior tracer that enables the simultaneous tracking of both carbon and nitrogen atoms. We will explore how this powerful approach provides a more holistic and accurate quantification of protein turnover and metabolic flux, moving beyond the limitations of traditional methods to answer more complex biological questions.

          The Core Advantage: Simultaneous Quantification of Carbon and Nitrogen Flux

          The fundamental limitation of a single-labeled tracer is its inability to concurrently follow the distinct metabolic fates of an amino acid's carbon skeleton and its amino group.[8][9] Once L-Leucine enters a cell, it can be directed toward several pathways:

          • Protein Synthesis: Incorporated directly into new proteins.

          • Transamination: The ¹⁵N-amino group is transferred to an α-keto acid, forming a new amino acid, while the L-Leucine carbon skeleton becomes α-ketoisocaproate (KIC).[6][7]

          • Oxidation: The KIC carbon skeleton is further catabolized, ultimately entering the TCA cycle as acetyl-CoA to be used for energy production.[6]

          A ¹³C-labeled Leucine can effectively trace its incorporation into protein (synthesis) and its catabolism (oxidation), but it loses sight of the amino group after transamination. Conversely, a ¹⁵N-labeled Leucine can track the fate of the nitrogen but provides no information about the carbon skeleton's journey.

          L-Leucine (¹³C₆; ¹⁵N) overcomes this limitation by labeling both moieties. This dual-labeling strategy allows researchers to deconvolve these interconnected pathways, providing a complete, high-resolution picture of leucine metabolism from a single experiment.[10][11] It is the only method that permits the direct and simultaneous quantification of protein synthesis, degradation, deamination, and reamination rates.[11]

          Leu L-Leucine (¹³C₆; ¹⁵N) Protein Cellular Proteins (¹³C₆; ¹⁵N labeled) Leu->Protein Protein Synthesis KIC α-Ketoisocaproate (KIC) (¹³C₆ labeled) Leu->KIC Transamination AA_Pool Amino Acid Pool (¹⁵N labeled) Leu->AA_Pool N-Group Transfer Protein->Leu Protein Degradation KIC->Leu Reamination TCA TCA Cycle (¹³C labeled metabolites) KIC->TCA Oxidation cluster_0 Cell Culture cluster_1 Sample Processing cluster_2 MS Analysis Condition1 Condition 1 'Light' Leucine Mix Combine Cell Lysates Condition1->Mix Condition2 Condition 2 'Heavy' Leucine (¹³C₆; ¹⁵N) Condition2->Mix Digest Proteolytic Digest Mix->Digest LCMS LC-MS/MS Digest->LCMS Quant Quantify Peak Ratios (Light vs. Heavy) LCMS->Quant

          Caption: SILAC workflow using dual-labeled L-Leucine.
          Direct Measurement of Protein Turnover

          Protein turnover—the balance between protein synthesis and degradation—is a dynamic process fundamental to cellular health, aging, and disease. [12]While measuring synthesis via isotope incorporation is straightforward, directly measuring degradation is notoriously difficult.

          The use of dual-labeled L-Leucine provides an elegant solution. By pre-labeling the entire proteome and then monitoring the rate at which the dual-labeled amino acid is released back into the free amino acid pool, one can directly quantify the rate of protein breakdown. [11]This technique has been successfully used to quantify leucine kinetics and protein breakdown in human studies and can be adapted for in vitro models. [11]

          Experimental Protocol: Quantifying Protein Turnover in Cell Culture

          This protocol provides a framework for simultaneously measuring protein synthesis and degradation rates in adherent mammalian cells using L-Leucine (¹³C₆; ¹⁵N).

          Objective: To determine the rates of protein synthesis and degradation by monitoring the incorporation and release of dual-labeled L-Leucine.

          Step-by-Step Methodology
          • Phase 1: Labeling (Pulse)

            • Culture cells in custom DMEM/RPMI-1640 medium lacking L-Leucine, supplemented with dialyzed fetal bovine serum (dFBS).

            • Add L-Leucine (¹³C₆; ¹⁵N) to the medium at a standard physiological concentration.

            • Incubate the cells for a sufficient duration (e.g., 48-72 hours or multiple cell divisions) to achieve near-complete labeling of the cellular proteome. The goal is to reach isotopic steady state.

          • Phase 2: Chase

            • Gently aspirate the "heavy" labeling medium.

            • Wash the cell monolayer three times with ice-cold phosphate-buffered saline (PBS) to remove any residual heavy amino acids.

            • Add "light" chase medium (containing unlabeled L-Leucine at the same concentration) to the cells. This marks time zero (t=0) of the chase.

          • Phase 3: Sample Collection

            • Collect aliquots of the culture medium and corresponding cell lysates at multiple time points during the chase (e.g., 0, 2, 4, 8, 12, 24 hours).

            • For media samples, immediately process or flash-freeze to halt metabolic activity.

            • For cell lysates, wash cells with PBS, then lyse using a suitable buffer (e.g., RIPA buffer) and flash-freeze.

          • Phase 4: Sample Preparation

            • Protein Fraction (from Lysates): Precipitate total protein using a method like trichloroacetic acid (TCA) precipitation. Hydrolyze the protein pellet (e.g., using 6M HCl at 110°C for 24 hours) to break it down into free amino acids.

            • Free Amino Acid Fraction (from Media and Lysates): Isolate the free amino acids from the supernatant of the protein precipitation step and from the collected media samples using solid-phase extraction or other chromatographic methods.

          • Phase 5: LC-MS/MS Analysis

            • Analyze the isotopic enrichment of L-Leucine in all prepared fractions (hydrolyzed protein and free amino acid pools).

            • Gas chromatography-mass spectrometry (GC-MS) after derivatization or liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used. [13][14][15] * Monitor the ion chromatograms for both light L-Leucine and heavy L-Leucine (¹³C₆; ¹⁵N).

          • Phase 6: Data Analysis & Interpretation

            • Protein Degradation Rate: Calculate the rate of appearance of heavy L-Leucine (¹³C₆; ¹⁵N) in the free amino acid pool (media) over time. This directly reflects the breakdown of the pre-labeled proteome.

            • Protein Synthesis Rate: Calculate the rate of decay of heavy L-Leucine enrichment in the protein-bound fraction over time. This represents the replacement of "heavy" proteins with newly synthesized "light" proteins.

          Start Start: Cells in Culture Pulse Phase 1: Pulse Incubate with 'Heavy' L-Leucine (¹³C₆; ¹⁵N) to label proteome Start->Pulse Wash Wash Cells 3x with PBS Pulse->Wash Chase Phase 2: Chase Switch to 'Light' Leucine Medium Wash->Chase Collect Phase 3: Sample Collection Collect media and lysates at multiple time points (t=0, 2, 4... hrs) Chase->Collect Prepare Phase 4: Sample Prep Separate protein-bound and free amino acid pools Collect->Prepare Analyze Phase 5: LC-MS/MS Analysis Measure isotopic enrichment of Leucine in all fractions Prepare->Analyze Data Phase 6: Data Analysis Calculate rates of synthesis (decay of heavy protein) and degradation (appearance of heavy free Leu) Analyze->Data End End: Protein Turnover Rates Data->End

          Caption: Experimental workflow for protein turnover analysis.

          Conclusion

          For researchers, scientists, and drug development professionals aiming to unravel the complexities of protein metabolism, the choice of an isotopic tracer is a critical experimental decision. While single-labeled L-Leucine variants are effective for tracking either carbon or nitrogen flux, they provide an incomplete metabolic narrative.

          L-Leucine (¹³C₆; ¹⁵N) represents a significant technological advancement, offering unparalleled advantages for specific and complex biological inquiries. Its ability to facilitate the simultaneous tracking of an amino acid's carbon skeleton and amino group provides a holistic view of metabolic partitioning. The significant mass shift it imparts ensures superior accuracy in quantitative proteomics, while its unique utility in the direct measurement of protein degradation opens new avenues for research into cellular homeostasis, disease pathology, and the mechanism of action of novel therapeutics. While the initial investment is higher, the depth, precision, and reliability of the data obtained make dual-labeled L-Leucine an invaluable and superior tool for cutting-edge metabolic research.

          References
          • Waterlow, J. C. (1995). Use of 18O-labelled Leucine and Phenylalanine to Measure Protein Turnover in Muscle Cell Cultures and Possible Futile Cycling During Aminoacylation. PubMed. Retrieved February 23, 2026, from [Link]

          • McNurlan, M. A., et al. (1982). Effects of leucine on in vitro protein synthesis and degradation in rat skeletal muscles. Metabolism. Retrieved February 23, 2026, from [Link]

          • Beste, D. J. V., et al. (2021). One-shot 13C15N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. Molecular Systems Biology. Retrieved February 23, 2026, from [Link]

          • Nair, K. S., et al. (1995). Direct determination of leucine metabolism and protein breakdown in humans using L-[1-13C, 15N]-leucine and the forearm model. PubMed. Retrieved February 23, 2026, from [Link]

          • Protein turnover: Measurement of proteome dynamics by whole animal metabolic labelling with stable isotope labelled amino acids. (2025). ResearchGate. Retrieved February 23, 2026, from [Link]

          • Crown, S. B., & Antoniewicz, M. R. (2013). Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies. Metabolic Engineering. Retrieved February 23, 2026, from [Link]

          • Ekin, C. D., et al. (2016). Protein turnover measurement using selected reaction monitoring-mass spectrometry (SRM-MS). Interface Focus. Retrieved February 23, 2026, from [Link]

          • Isotope Labeling, Full Quantification Isotope Labeling, and the Role of EC-MS. (n.d.). Spectro Inlets. Retrieved February 23, 2026, from [Link]

          • Stable Isotope Labeling Strategies. (n.d.). University of Washington Proteomics Resource. Retrieved February 23, 2026, from [Link]

          • Nair, K. S., et al. (1996). Mass spectrometric methods for determination of [13C]Leucine enrichment in human muscle protein. Analytical Biochemistry. Retrieved February 23, 2026, from [Link]

          • Gygi, S. P., et al. (2015). Stable isotope labelling methods in mass spectrometry-based quantitative proteomics. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Retrieved February 23, 2026, from [Link]

          • Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. (2024). UC Davis Stable Isotope Facility. Retrieved February 23, 2026, from [Link]

          • Pacy, P. J., et al. (1989). The role of degradation in the acute control of protein balance in adult man: failure of feeding to stimulate protein synthesis as assessed by L-[1-13C]leucin infusion. Metabolism. Retrieved February 23, 2026, from [Link]

          • Advanced Lab Protocols with Fladrafinil and Amino Acid Guide. (n.d.). Your Health Magazine. Retrieved February 23, 2026, from [Link]

          • Dong, H., et al. (2020). Triple labeling of metabolites for metabolome analysis (TLEMMA): a stable isotope labeling approach for metabolite identification and network reconstruction. The Plant Journal. Retrieved February 23, 2026, from [Link]

          • Torres-Leal, F. L., et al. (2010). Protein synthesis regulation by leucine. ResearchGate. Retrieved February 23, 2026, from [Link]

          • Crown, S. B., & Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine. Retrieved February 23, 2026, from [Link]

          • Fouillet, H., et al. (2000). Kinetics of L-[1-(13)C]leucine when ingested with free amino acids, unlabeled or intrinsically labeled casein. American Journal of Physiology-Endocrinology and Metabolism. Retrieved February 23, 2026, from [Link]

          • Gorissen, S. H. M., et al. (2020). Blood 15N:13C Enrichment Ratios Are Proportional to the Ingested Quantity of Protein with the Dual-Tracer Approach. The Journal of Nutrition. Retrieved February 23, 2026, from [Link]

          • Wilkinson, D. J., et al. (2013). Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism. The Journal of Physiology. Retrieved February 23, 2026, from [Link]

          • Metabolomics & Proteomics - Stable Isotopes for NMR & MS. (n.d.). Cortecnet. Retrieved February 23, 2026, from [Link]

          • Xu, G., et al. (2001). Metabolic regulation by leucine of translation initiation through the mTOR-signaling pathway by pancreatic beta-cells. Diabetes. Retrieved February 23, 2026, from [Link]

          • Showing metabocard for L-Leucine (LMDB00215). (n.d.). Livestock Metabolome Database. Retrieved February 23, 2026, from [Link]

          Sources

          Safety Operating Guide

          Executive Summary: The "Isotope vs. Radioactivity" Critical Distinction

          Author: BenchChem Technical Support Team. Date: February 2026

          Topic: L-LEUCINE (

          
          ; 
          
          
          
          ) Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Senior Researchers, Lab Managers, and EHS Officers

          Before initiating any disposal workflow, it is imperative to clarify the physical nature of L-Leucine (

          
          ; 
          
          
          
          ).
          • Status: STABLE ISOTOPE.

          • Radioactivity: NONE. This material does not emit ionizing radiation. It contains stable carbon-13 and nitrogen-15 isotopes.[1]

          • Regulatory Implication: Do NOT dispose of this in radioactive waste streams (e.g., with

            
             or 
            
            
            
            ). Doing so will trigger unnecessary, expensive decay-in-storage protocols and regulatory audits.

          Material Hazard Profile & Regulatory Classification

          As a Senior Application Scientist, I classify this material based on the matrix in which it exists at the time of disposal, rather than the amino acid itself. L-Leucine itself is biologically benign, but its applications (Cell Culture vs. Mass Spectrometry) dictate the waste stream.

          PropertySpecificationOperational Insight
          CAS Number 3855-00-9 (Unlabeled: 61-90-5)The labeled CAS is often missing from EHS databases. Use the unlabeled CAS for hazard assessment if necessary, noting "Stable Isotope" on the label.
          RCRA Status Non-Hazardous Not listed under EPA P-list or U-list.
          Biosafety Level BSL-1 (Chemical only)Becomes BSL-2 if used in human cell culture media.
          Cost Implication High ValueWaste minimization is critical. Avoid bulk disposal of usable stock.[2][3][4]

          Disposal Workflows: The "Context-Driven" Approach

          Do not follow a "one-size-fits-all" protocol. Select the workflow below that matches your experimental context.

          Scenario A: Dry Solid Waste (Expired or Spilled Stock)

          Context: You have a vial of pure powder that is expired or has been spilled.

          • Containment: Sweep spilled powder into a disposable weigh boat. Do not create dust.[5][6][7]

          • Packaging: Place the powder or the expired vial into a clear, sealable secondary bag.

          • Labeling (CRITICAL):

            • Label as "Non-Hazardous Chemical Waste - L-Leucine Stable Isotope."

            • Expert Tip: Explicitly write "NOT RADIOACTIVE" on the tag. This prevents panic from custodial staff who see scientific symbols and assume the worst.

          • Disposal Path: Submit for standard chemical waste pickup.

            • Why not trash? While technically non-hazardous, white powders in regular trash cans invariably lead to building evacuations and security incidents. Always route through EHS.

          Scenario B: Liquid Waste - Biological Media (SILAC / Metabolic Flux)

          Context: Spent cell culture media containing the isotope.

          • Assessment: Does the media contain viral vectors, human cells, or recombinant DNA?

            • YES: Treat as Biohazardous Waste .

            • NO: Treat as Chemical/Drain Waste (depending on local regulations).

          • Deactivation (if Biohazardous):

            • Add bleach to a final concentration of 10% (v/v). Allow to sit for 30 minutes.

          • Disposal:

            • Once deactivated, the solution can typically be poured down the sanitary sewer with copious water (check local municipal codes).

            • Scientific Integrity Note: The

              
               and 
              
              
              
              enrichment is negligible in the context of municipal waste and poses no environmental accumulation risk.
          Scenario C: Liquid Waste - Analytical Chemistry (LC-MS Eluents)

          Context: L-Leucine dissolved in Acetonitrile, Methanol, or Formic Acid.

          • Hazard Driver: The solvent (Organic), not the Leucine.

          • Segregation: Collect in "Flammable Organic Waste" carboys.

          • Protocol:

            • Do not autoclave this waste (explosion hazard).

            • Cap tightly to prevent solvent evaporation.

            • Label with the solvent percentages (e.g., "50% Acetonitrile, 50% Water, <0.1% L-Leucine").

          Decision Logic & Workflow Diagram

          The following diagram illustrates the decision matrix for disposing of L-Leucine (

          
          ; 
          
          
          
          ) based on experimental usage.

          DisposalWorkflow Start Waste Generated: L-LEUCINE (13C6; 15N) StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solution Solid Solid / Powder StateCheck->Solid Powder ContamCheck Biological or Organic Solvent? Liquid->ContamCheck Bio Biological Media (Cells/Virus) ContamCheck->Bio Cell Culture Solvent Organic Solvent (MeOH/ACN) ContamCheck->Solvent LC-MS / Analytical BioWaste Biohazard Waste (Bleach/Autoclave) Bio->BioWaste Deactivate ChemWaste RCRA Organic Waste (Flammable) Solvent->ChemWaste Segregate SolidChem Non-Haz Chemical Waste (Label: NOT Radioactive) Solid->SolidChem Bag & Tag

          Figure 1: Decision tree for L-Leucine (

          
          ; 
          
          
          
          ) disposal. Note that the "hazard" is usually determined by the solvent or biological agent, not the isotope itself.

          Senior Scientist Insight: The "Background Enrichment" Risk

          While safety is the primary concern, data integrity is the secondary concern in isotope disposal.

          The Risk: If you dispose of high-concentration stable isotope stock solutions down a laboratory sink that is connected to a shared drainage system, you risk creating a localized "background enrichment" of

          
           and 
          
          
          
          .

          The Consequence: If a sensitive Mass Spectrometer (e.g., an Orbitrap or FT-ICR) is located in a lab downstream or uses the same water source for non-critical washing, you may see elevated background noise in the M+6 and M+1 channels in future experiments.

          The Protocol:

          • Never dispose of stock solutions (>10 mM) down the drain, even if legally permissible.

          • Always solidify high-concentration stocks in a waste container or dispose of them via the chemical waste stream to physically remove the isotopes from the building's infrastructure.

          References & Verification

          • Cambridge Isotope Laboratories. (2023). Safety Data Sheet: L-Leucine (

            
            , 99%; 
            
            
            
            , 99%). Retrieved from
            • Verifies non-hazardous classification and physical properties.

          • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261. Retrieved from

            • Verifies that L-Leucine is not a listed hazardous waste.

          • Columbia University EH&S. (2023). Radioactive Waste Guidelines: Distinction between Stable and Radioactive Isotopes. Retrieved from

            • Supports the protocol for distinguishing stable isotopes from radioactive waste streams.

          • University of Toronto. (2023). Laboratory Hazardous Waste Management and Disposal Manual (Biological Waste). Retrieved from

            • Provides the standard for biological media disposal.

          Sources

          ×

          Disclaimer and Information on In-Vitro Research Products

          Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.